QP5038
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20FN5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(6-fluoro-3-pyridinyl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3 |
InChI Key |
IUBVPNGSCDYBJU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of QP5038
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
QP5038 is a potent, small-molecule inhibitor of Glutaminyl-peptide Cyclotransferase-like protein (QPCTL), a key enzyme in the post-translational modification of proteins involved in cancer immunology. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound represents a promising therapeutic agent. Its mechanism of action centers on the inhibition of QPCTL-mediated pyroglutamylation, a process critical for the function of the "don't eat me" signal protein CD47 and various chemokines that shape the tumor microenvironment. By blocking this modification, this compound enhances the innate and adaptive anti-tumor immune response, making it a compelling candidate for cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.
Core Mechanism of Action: Inhibition of QPCTL
This compound's primary molecular target is the enzyme Glutaminyl-peptide Cyclotransferase-like protein (QPCTL). QPCTL catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (B8496135) (pGlu), a critical post-translational modification for the function of its substrates.[1] this compound is a highly potent inhibitor of QPCTL, exhibiting an IC50 of 3.8 nM .[2]
Enzymatic Reaction Catalyzed by QPCTL
The fundamental enzymatic reaction inhibited by this compound is the conversion of an N-terminal glutaminyl-peptide to a 5-oxoprolyl-peptide (pyroglutamyl-peptide), releasing ammonia (B1221849) in the process.
Diagram of QPCTL-mediated Pyroglutamylation
Caption: QPCTL catalyzes the conversion of N-terminal glutamine to pyroglutamate. This compound inhibits this reaction.
Key Biological Consequences of QPCTL Inhibition by this compound
The inhibition of QPCTL by this compound has two major downstream effects that contribute to its anti-tumor efficacy: the disruption of the CD47-SIRPα "don't eat me" signaling pathway and the modulation of the tumor immune microenvironment through altered chemokine function.
Disruption of the CD47-SIRPα "Don't Eat Me" Pathway
CD47 is a transmembrane protein expressed on the surface of many cell types, including cancer cells. It interacts with the Signal-Regulatory Protein Alpha (SIRPα) receptor on myeloid cells, such as macrophages, delivering a potent inhibitory signal that prevents phagocytosis. This "don't eat me" signal is a crucial mechanism of immune evasion for tumors.
The binding of CD47 to SIRPα is critically dependent on the pyroglutamylation of the N-terminus of CD47, a modification catalyzed by QPCTL. By inhibiting QPCTL, this compound prevents this modification, leading to a significant reduction in the affinity of CD47 for SIRPα. This, in turn, abrogates the "don't eat me" signal and enhances the phagocytosis of tumor cells by macrophages.
Signaling Pathway of this compound-mediated Phagocytosis Enhancement
References
An In-depth Technical Guide on the Role of Glutaminyl-Peptide Cyclotransferase-Like (QPCTL) in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutaminyl-Peptide Cyclotransferase-Like (QPCTL) is a Golgi-apparatus-resident enzyme that catalyzes the N-terminal pyroglutamylation of specific proteins. This post-translational modification has been identified as a critical step in the maturation of key signaling molecules involved in cancer immune evasion. Most notably, QPCTL modifies CD47, the "don't eat me" signal, which is frequently overexpressed on tumor cells. This modification is essential for its high-affinity interaction with Signal-Regulatory Protein Alpha (SIRPα) on myeloid cells, thereby inhibiting phagocytosis.[1][2] Furthermore, QPCTL influences the tumor microenvironment by modifying chemokines, which can regulate the infiltration and function of immune cells.[3][4][5][6] Elevated expression of QPCTL has been correlated with poor prognosis in several cancers, including glioma, making it a compelling target for cancer immunotherapy.[3][4][7] Pharmacological inhibition of QPCTL represents a novel therapeutic strategy to disrupt the CD47-SIRPα axis, enhance anti-tumor immunity, and potentially overcome some of the hematological toxicities associated with direct CD47-blocking antibodies.[2][8][9]
Core Function and Mechanism of Action
QPCTL, also known as isoQC, is a zinc-dependent enzyme that catalyzes the intramolecular cyclization of an N-terminal glutamine residue into a pyroglutamate (B8496135) (pGlu).[3] This process, termed pyroglutamylation, occurs in the Golgi apparatus shortly after protein biosynthesis.[1][10] While the secreted family member QPCT has been implicated in neurodegenerative diseases, QPCTL's role in oncology is primarily linked to its modification of cell-surface and secreted proteins that mediate cancer cell survival and immune modulation.[1][3]
The most well-characterized substrate of QPCTL in the context of cancer is CD47.[1] The formation of the pGlu residue at the N-terminus of CD47 is structurally critical for its high-affinity binding to SIRPα, a receptor expressed on macrophages and other myeloid cells.[1][11] This interaction delivers a potent inhibitory signal that prevents the phagocytosis of the CD47-expressing cell.[1][2] Cancer cells exploit this pathway by overexpressing CD47 to evade clearance by the innate immune system.[2] Genetic knockout or pharmacological inhibition of QPCTL prevents this modification, leading to a significant reduction in CD47-SIRPα binding and a subsequent increase in tumor cell phagocytosis.[1]
Beyond CD47, QPCTL also modifies a range of chemokines, such as CCL2.[5][6] This pyroglutamylation can enhance the stability and activity of these chemokines, influencing the recruitment and polarization of myeloid cells within the tumor microenvironment (TME).[3][4] By modulating chemokine function, QPCTL can shape the TME to be more immunosuppressive.[4][12]
The QPCTL-CD47-SIRPα Signaling Pathway
The signaling pathway initiated by QPCTL-mediated modification of CD47 is a central mechanism of immune evasion for many cancers. The process can be visualized as a linear progression from enzymatic modification to immune suppression.
References
- 1. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scenicbiotech.com [scenicbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Deciphering the role of QPCTL in glioma progression and cancer immunotherapy [frontiersin.org]
- 5. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QPCTL(Blacksmith Medicines) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. QPCTL | Insilico Medicine [insilico.com]
- 10. researchgate.net [researchgate.net]
- 11. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Discovery and Synthesis of QP5038: A Potent QPCTL Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical evaluation of QP5038, a novel and potent small molecule inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound was identified through a rational drug design strategy, building upon the structure of the known QPCTL inhibitor, SEN177. By targeting QPCTL, this compound effectively disrupts the CD47-SIRPα "don't-eat-me" signaling axis, a critical pathway exploited by cancer cells to evade the innate immune system. This guide provides a comprehensive overview of the synthetic chemistry, in vitro and in vivo pharmacology, and the experimental protocols utilized in the characterization of this compound, positioning it as a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors.
Introduction
The CD47-SIRPα axis has emerged as a key immune checkpoint that governs the phagocytic activity of macrophages. Cancer cells frequently overexpress CD47, which binds to SIRPα on macrophages, delivering a potent inhibitory signal that prevents their engulfment. Glutaminyl-peptide cyclotransferase-like protein (QPCTL) is a Golgi-resident enzyme responsible for the post-translational pyroglutamylation of the N-terminus of CD47. This modification is crucial for the high-affinity interaction between CD47 and SIRPα. Inhibition of QPCTL presents an attractive therapeutic strategy to indirectly target the CD47-SIRPα pathway, potentially offering a safer and more effective approach compared to direct antibody-mediated blockade of CD47.
This compound is a novel, orally bioavailable small molecule inhibitor of QPCTL. Its discovery was the result of a structure-based drug design campaign aimed at improving the potency and pharmacological properties of earlier QPCTL inhibitors. This document provides a detailed account of the discovery, synthesis, and preclinical characterization of this compound.
Discovery of this compound
The discovery of this compound stemmed from a rational design approach commencing with the known QPCTL inhibitor, SEN177. The development strategy involved bioisosteric replacement and structure-based optimization to enhance binding affinity and drug-like properties.
A key modification was the replacement of a pyridine (B92270) moiety in earlier compounds with a benzonitrile (B105546) group, leading to the synthesis of QP5020, which demonstrated improved inhibitory activity against QPCTL. Further structure-activity relationship (SAR) studies focusing on the triazole and fluoro-pyridine groups culminated in the identification of this compound (also referred to as compound 28 in some literature) as a highly potent inhibitor.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line | Notes |
| QPCTL (enzymatic assay) | 3.8 ± 0.7 | - | [1][2] |
| QPCT (enzymatic assay) | Comparable to QPCTL inhibition | - | [1][2] |
| pGlu-CD47 Formation | 3.3 ± 0.5 | HEK293T | [1] |
| CD47/SIRPα Interaction | 8.5 ± 4.9 | HEK293T | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Syngeneic Mouse Model | This compound | Significant | T-cell dependent antitumor effect.[1][2] |
| Syngeneic Mouse Model | This compound + anti-PD-1 | Dramatically suppressed tumor growth and weight | Synergistic effect with checkpoint blockade.[1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound involves the formation of a substituted 1,2,4-triazole (B32235) core. While the specific, step-by-step patented synthesis of this compound is proprietary, a general and plausible synthetic route based on established methods for 1,2,4-triazole synthesis from nitriles is outlined below.
General Procedure for the Synthesis of 3,5-disubstituted 1,2,4-triazoles:
-
Step 1: Formation of Acetyl-hydrazide. An appropriate carboxylic acid is reacted with hydrazine (B178648) hydrate, often in the presence of a coupling agent or after activation of the carboxylic acid (e.g., conversion to an acid chloride), to form the corresponding acetyl-hydrazide.
-
Step 2: Condensation with Nitrile. The acetyl-hydrazide is then condensed with a substituted nitrile in a suitable solvent such as n-butanol or DMF. This reaction can be promoted by a base (e.g., potassium carbonate) and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[4]
-
Step 3: Cyclization. The intermediate from Step 2 undergoes intramolecular cyclization to form the 1,2,4-triazole ring.
-
Step 4: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.
Note: The precise starting materials and reagents for the synthesis of this compound would be selected to yield the specific substitution pattern of the molecule.
In Vitro QPCTL Inhibition Assay
This protocol describes a fluorescent-based assay to determine the IC50 value of inhibitors against QPCTL.
-
Reagents and Materials: Recombinant human QPCTL, a fluorescently labeled peptide substrate, assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the recombinant QPCTL enzyme to each well. c. Add the serially diluted this compound or vehicle control to the wells. d. Pre-incubate the enzyme and inhibitor for a specified time at room temperature. e. Initiate the enzymatic reaction by adding the fluorescently labeled peptide substrate. f. Monitor the change in fluorescence over time using a plate reader. g. Calculate the rate of reaction for each inhibitor concentration. h. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
In Vitro Phagocytosis Assay
This assay evaluates the ability of this compound to enhance macrophage-mediated phagocytosis of cancer cells.
-
Cell Culture: Culture a cancer cell line (e.g., B16F10 or Raji) and a macrophage cell line (e.g., bone marrow-derived macrophages).
-
Labeling: Label the cancer cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
Co-culture: a. Plate the macrophages in a 96-well plate and allow them to adhere. b. Treat the labeled cancer cells with this compound or a vehicle control for a specified period. c. Add the treated cancer cells to the macrophage-containing wells at a defined effector-to-target ratio. d. In experiments involving antibody-dependent cellular phagocytosis (ADCP), add a relevant opsonizing antibody (e.g., TA99 for B16F10 cells or rituximab (B1143277) for Raji cells).[1] e. Co-culture the cells for a period of 2-4 hours.
-
Analysis: a. After incubation, gently wash the wells to remove non-phagocytosed cancer cells. b. Analyze the percentage of macrophages that have engulfed fluorescently labeled cancer cells using flow cytometry or fluorescence microscopy.[2][5]
In Vivo Antitumor Efficacy Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.
-
Animal Model: Use an appropriate immunocompetent mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line.
-
Tumor Implantation: Subcutaneously implant a defined number of tumor cells into the flank of each mouse.
-
Treatment: a. Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody). b. Administer this compound orally at a specified dose and schedule. c. Administer the anti-PD-1 antibody via intraperitoneal injection at a specified dose and schedule.
-
Monitoring: a. Measure tumor volume using calipers at regular intervals. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes). b. For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor volume exceeding a certain limit).[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 5. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
QP5038: A Potent Inhibitor of Pyroglutamylation for Cancer Immunotherapy
A Technical Overview for Researchers and Drug Development Professionals
Pyroglutamylation, a post-translational modification catalyzed by glutaminyl cyclases, plays a critical role in the stability and function of various proteins, including the "don't eat me" signal, CD47. The aberrant expression of pyroglutamylated CD47 (pGlu-CD47) on cancer cells allows them to evade immune surveillance by binding to the SIRPα receptor on macrophages. QP5038 has emerged as a potent small molecule inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL), the key enzyme responsible for CD47 pyroglutamylation, presenting a promising new avenue for cancer immunotherapy. This document provides an in-depth technical guide on the mechanism, efficacy, and experimental validation of this compound.
Mechanism of Action: Targeting the QPCTL-CD47 Axis
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of QPCTL. This enzyme, an isoenzyme of glutaminyl-peptide cyclotransferase (QPCT), catalyzes the cyclization of N-terminal glutamine residues on target proteins, a crucial step in their maturation and function[1][2]. In the context of oncology, QPCTL-mediated pyroglutamylation of the CD47 protein is essential for its interaction with SIRPα on myeloid cells[1][2]. This binding event transmits a powerful inhibitory signal that prevents macrophage-mediated phagocytosis of the cancer cell.
By inhibiting QPCTL, this compound effectively reduces the levels of pGlu-CD47 on the tumor cell surface. This disruption of the "don't eat me" signal unmasks the cancer cells, making them susceptible to immune clearance by macrophages[1][2]. This targeted approach represents a significant strategy for overcoming a key mechanism of tumor immune evasion.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Efficacy of this compound
This compound has demonstrated high potency in both biochemical and cellular assays. Developed through structure-based optimization, it shows significant improvement over earlier generation inhibitors.
| Assay Type | Target | Cell Line | IC₅₀ Value | Reference |
| Biochemical Assay | QPCTL | N/A | 3.8 ± 0.7 nM | [1][2] |
| Cellular Assay | pGlu-CD47 | HEK293T | 3.3 ± 0.5 nM | [2] |
| Cellular Assay | pGlu-CD47 | Raji | Comparable to HEK293T | [2] |
Table 1: Summary of this compound In Vitro Potency.
These data highlight the nanomolar potency of this compound in inhibiting its direct enzymatic target and its effectiveness in reducing the pyroglutamylation of its key substrate, CD47, in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Provided below are the core experimental protocols for assessing the efficacy of this compound.
QPCTL Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of QPCTL.
Objective: To determine the IC₅₀ value of this compound against recombinant QPCTL.
Materials:
-
Recombinant human QPCTL enzyme
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (and other test compounds) serially diluted in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing assay buffer and the QPCTL enzyme. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate solution in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin kinetic monitoring of the fluorescence signal using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.
The workflow for this biochemical assay is outlined in the diagram below.
Cellular pGlu-CD47 Inhibition Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit the pyroglutamylation of CD47 on the surface of intact cells.
Objective: To determine the cellular IC₅₀ of this compound for the inhibition of pGlu-CD47 formation.
Materials:
-
HEK293T or Raji cells
-
Cell culture medium and supplements
-
This compound (and other test compounds) serially diluted in DMSO
-
FACS buffer (PBS with 2% FBS)
-
Primary antibody specific for pGlu-CD47
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer
Methodology:
-
Seed cells (e.g., HEK293T, Raji) in appropriate culture plates and grow to a suitable confluence.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control) for 24-48 hours in standard culture conditions.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the primary antibody against pGlu-CD47 at its predetermined optimal concentration. Incubate on ice for 1 hour.
-
Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
Add the fluorescently-conjugated secondary antibody. Incubate on ice for 30-45 minutes, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Normalize the MFI values to the DMSO control and plot against the logarithm of the compound concentration to calculate the cellular IC₅₀ value.
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of QPCTL that effectively blocks the formation of pyroglutamylated CD47, a key immunosuppressive signal in the tumor microenvironment. Its nanomolar efficacy in both biochemical and cellular assays underscores its potential as a novel cancer immunotherapy agent[1][2][3][4]. The provided data and protocols offer a solid foundation for further preclinical and clinical investigation. Future studies should continue to explore the in vivo efficacy of this compound, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors, to fully elucidate its therapeutic potential in oncology.
References
Preclinical Antitumor Efficacy of Topoisomerase I Inhibitor SN-38: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor efficacy of SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180). Due to the absence of publicly available data on a compound designated "QP5038," this document focuses on SN-38 and its advanced formulations as a representative case study in preclinical cancer research. The principles, methodologies, and data presented herein are foundational for the evaluation of novel antitumor agents.
SN-38 is a potent topoisomerase I inhibitor.[1][2] Its direct administration has been explored to overcome the variable and inefficient metabolism of its prodrug, irinotecan.[1] Various formulations, including nanoparticulate and liposome-entrapped versions, have been developed to improve its solubility and therapeutic profile.[1][3]
Core Antitumor Efficacy Data
The preclinical efficacy of SN-38 formulations has been demonstrated across a range of cancer models, both in vitro and in vivo.
In Vitro Proliferation Inhibition
Nanoparticulate SN-38 has shown potent inhibition of cell proliferation in various cancer cell lines. Notably, the concentrations required for 50% inhibition of proliferation were approximately 1000-fold lower for nanoparticulate SN-38 compared to irinotecan.[1]
| Cell Line Type | Efficacy | Reference |
| Colorectal Cancer | High | [1] |
| Ovarian Cancer | High | [1] |
| Mesothelial Cancer | High | [1] |
In Vivo Tumor Growth Inhibition
In vivo studies using mouse models have consistently demonstrated the significant antitumor activity of SN-38 formulations.
| Cancer Model | Formulation | Dosing Regimen | Tumor Growth Inhibition | Survival | Reference |
| Murine Leukemia (P388) | Liposome-entrapped SN-38 (LE-SN38) | 5.5 mg/kg (i.v. x 5) | - | 100% survival | [3] |
| Human Pancreatic (Capan-1) | Liposome-entrapped SN-38 (LE-SN38) | 4 mg/kg (i.v. x 5) | 65% | - | [3] |
| Human Pancreatic (Capan-1) | Liposome-entrapped SN-38 (LE-SN38) | 8 mg/kg (i.v. x 5) | 98% | - | [3] |
| Peritoneally Disseminated Ovarian Cancer | Nanoparticulate SN-38 | Intraperitoneal administration | Significantly more effective than intraperitoneal irinotecan | - | [1] |
| Colorectal Cancer | Nanoparticulate SN-38 | Once weekly administration | Greater activity compared to daily or weekly irinotecan | - | [1] |
| U-87MG Brain Tumor Xenograft | SN-38 from polymeric depots | Single injection (2.2 mg) vs. double injection (9.7 mg) | Three-fold higher tumor suppression with double injection | - | [4] |
Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][5]
Caption: Mechanism of action of SN-38.
Inhibition of topoisomerase I by SN-38 leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The test compound (e.g., nanoparticulate SN-38) is added in a range of concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The GI50 values are calculated from dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The test compound is administered according to a specific dose and schedule (e.g., intravenously, intraperitoneally, or orally).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Key endpoints include tumor growth inhibition and animal survival.
Caption: Workflow for a typical in vivo xenograft study.
Combination Therapy
Preclinical studies have also explored the efficacy of SN-38 in combination with other anticancer agents. For instance, nanoparticulate SN-38 combined with mitomycin C was found to be more effective than the combination of irinotecan and mitomycin C in a mouse colorectal cancer model.[1]
Conclusion
The preclinical data for SN-38 and its advanced formulations provide a strong rationale for its clinical development. The significant potency observed in both in vitro and in vivo models, coupled with a well-defined mechanism of action, highlights its potential as a valuable therapeutic agent. The experimental frameworks described in this guide are essential for the continued evaluation of novel topoisomerase I inhibitors and other targeted cancer therapies.
References
- 1. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Study Shows that the Drug PLX038 Increases Survival in Preclinical Brain Cancer Models | Center for Cancer Research [ccr.cancer.gov]
Foundational Studies on QPCTL as a Drug Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of Glutaminyl-Peptide Cyclotransferase-Like protein (QPCTL) as a therapeutic target. It covers the foundational biology of QPCTL, its role in key signaling pathways, quantitative data on inhibitors, and detailed experimental protocols for its study.
Introduction to QPCTL
Glutaminyl-Peptide Cyclotransferase-Like (QPCTL), also known as isoQC, is a Golgi apparatus-resident enzyme that plays a crucial role in the post-translational modification of proteins.[1][2][3] It is a zinc-dependent enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residues into pyroglutamate (B8496135) (pGlu).[1][4] This modification is critical for the maturation, stability, and function of its substrate proteins.[1] QPCTL is a homolog of the secreted enzyme Glutaminyl-Peptide Cyclotransferase (QPCT), and they share high homology in their active sites.[1][5] While QPCT has been implicated in neurodegenerative conditions like Alzheimer's disease, QPCTL has emerged as a key target in immuno-oncology due to its modification of critical immune checkpoint and chemokine proteins.[4][6][7]
Key Signaling Pathways Involving QPCTL
QPCTL's role as a drug target is primarily centered on its enzymatic modification of two key classes of substrates: the immune checkpoint protein CD47 and various inflammatory chemokines.
The CD47-SIRPα "Don't Eat Me" Pathway
The most well-characterized function of QPCTL in oncology is its role in the maturation of CD47.[2][8] CD47 is a transmembrane protein expressed on the surface of many cell types, including cancer cells, that acts as an inhibitory ligand for the Signal-Regulatory Protein Alpha (SIRPα) receptor on myeloid cells like macrophages and neutrophils.[2][3] The binding of CD47 to SIRPα initiates an inhibitory signaling cascade that prevents phagocytosis, effectively functioning as a "don't eat me" signal.[3][9]
QPCTL is essential for this interaction. Shortly after biosynthesis in the Golgi apparatus, QPCTL catalyzes the formation of a pyroglutamate residue at the N-terminus of CD47.[2][10] This pGlu modification is critical for the high-affinity binding of CD47 to SIRPα.[8][11] Consequently, the inhibition of QPCTL prevents proper CD47 maturation, disrupts the CD47-SIRPα interaction, and sensitizes cancer cells to phagocytosis by the innate immune system.[2][9] This mechanism forms the primary rationale for targeting QPCTL in cancer immunotherapy.
Chemokine Regulation and Tumor Microenvironment (TME) Modulation
Beyond CD47, QPCTL modifies several chemokines, including CCL2 (MCP-1), CCL7 (MCP-3), and CX3CL1.[4][8][12] These chemokines are crucial for recruiting monocytes and other myeloid cells into the tumor microenvironment (TME). The N-terminal pyroglutamylation by QPCTL protects these chemokines from degradation by other enzymes like Dipeptidyl Peptidase 4 (DPP4).[12]
By stabilizing these chemokines, QPCTL sustains the migration of monocytes, which can differentiate into immunosuppressive tumor-associated macrophages (TAMs).[12][13] Therefore, loss or inhibition of QPCTL limits chemokine function, reshapes the myeloid infiltrate, reduces the abundance of immunosuppressive cells, and can shift the TME towards a more pro-inflammatory state.[12][13] This remodeling of the TME can enhance anti-tumor immunity and synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint blockade.[12][14]
Quantitative Data on QPCTL Inhibitors
Several small molecule inhibitors targeting the active site of QPCTL have been developed. Because QPCTL and QPCT share high active-site homology, many inhibitors show dual activity.[5] The table below summarizes publicly available in vitro potency data for key compounds.
| Compound | Target(s) | Assay Type | IC50 (nM) | Source |
| QP5038 | QPCTL | pGlu-CD47 formation (HEK293T cells) | 3.3 ± 0.5 | [14] |
| QP5020 | QPCTL | pGlu-CD47 formation (HEK293T cells) | 6.4 ± 0.7 | [14] |
| SEN177 | QPCT/QPCTL | Biochemical Enzyme Assay | QPCT: 17; QPCTL: 140 | [15] |
| PQ912 | QPCT | Biochemical Enzyme Assay | 50 | [15] |
| DBPR22998 | QPCTL (isoQC) | Biochemical Enzyme Assay | < 1 | [11] |
| Compound 1 | QPCT / QPCTL | Biochemical Enzyme Assay | QPCT: 1.1; QPCTL: 1.6 | [5] |
| Compound 2 | QPCT / QPCTL | Biochemical Enzyme Assay | QPCT: 0.6; QPCTL: 0.9 | [16] |
Note: Assay conditions and methodologies can vary between sources, affecting direct comparability of IC50 values.
Experimental Protocols and Workflows
Studying QPCTL requires a combination of biochemical and cell-based assays to determine enzymatic activity and downstream functional consequences.
Biochemical QPCTL Activity Assay
This assay directly measures the enzymatic conversion of a substrate peptide by recombinant QPCTL. A common method utilizes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry to quantify the formation of the pyroglutamylated product.
Detailed Methodology: [17]
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO and plated into microtiter plates.
-
Enzyme Incubation: Recombinant human QPCTL enzyme (e.g., 0.5 nM final concentration) is prepared in an assay buffer (e.g., 20 mM Tris pH 7.5, 0.1 mM TCEP, 0.01% BSA, 0.001% Tween20) and pre-incubated with the test compounds for ~10 minutes at 24°C.
-
Reaction Initiation: A synthetic peptide substrate corresponding to the N-terminus of CD47 (e.g., 19QLLFNKTKSVEFTFC33) is added to each well (e.g., 10 µM final concentration) to start the reaction.
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 40 minutes) at 24°C.
-
Reaction Quenching: The reaction is stopped by adding a solution containing a potent inhibitor (e.g., SEN177) and a stable isotope-labeled internal standard peptide (e.g., 19[Pyr]LLFN(K)TKSVEFTFC33).
-
Detection: The reaction mixture is spotted onto a MALDI target plate. Mass spectra are acquired, tracking the signal intensity of the product peptide and the internal standard.
-
Data Analysis: The ratio of the product to the internal standard signal is calculated. Compound potency (IC50) is determined by fitting the dose-response data to a four-parameter logistical equation.
References
- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scenicbiotech.com [scenicbiotech.com]
- 4. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. QPCTL | Insilico Medicine [insilico.com]
- 10. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Request Rejected [ibpr.nhri.edu.tw]
- 12. biorxiv.org [biorxiv.org]
- 13. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. AID 1963406 - Biochemical QPCT and QPCTL Activity Assay from US Patent US20240059675: "PIPERIDINYLPYRIDINYLCARBONITRILE DERIVATIVES AS INHIBITORS OF GLUTAMINYL-PEPTIDE CYCLOTRANSFERASE AND GLUTAMINYL-PEPTIDE CYCLOTRANSFERASE LIKE PROTEIN" - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
QP5038: In Vivo Application Notes and Protocols for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
QP5038 is a potent and selective inhibitor of Glutaminyl-Peptide Cyclotransferase-Like protein (QPCTL), an enzyme critically involved in tumor immune evasion. By preventing the post-translational modification of the CD47 "don't eat me" signal, this compound enhances the phagocytosis of cancer cells by macrophages. Furthermore, this compound modulates the tumor microenvironment by affecting chemokine maturation, thereby promoting a more robust anti-tumor immune response. This document provides detailed application notes and experimental protocols for in vivo studies utilizing this compound, particularly in combination with checkpoint inhibitors, to evaluate its anti-tumor efficacy.
Introduction
The CD47-SIRPα axis represents a key immune checkpoint that cancer cells exploit to evade destruction by the innate immune system.[1] CD47, a transmembrane protein, is often overexpressed on the surface of various cancer cells. Its interaction with the signal-regulatory protein α (SIRPα) on myeloid cells, such as macrophages, initiates an inhibitory signal that prevents phagocytosis. The formation of the pyroglutamate (B8496135) (pGlu) residue at the N-terminus of CD47, a modification catalyzed by the Golgi-resident enzyme QPCTL, is essential for a high-affinity interaction with SIRPα.[1][2]
This compound is a novel small molecule inhibitor of QPCTL with a reported IC50 value of 3.8 nM.[1] By inhibiting QPCTL, this compound prevents the pyroglutamylation of CD47, thereby disrupting the CD47-SIRPα signaling pathway. This disruption "unmasks" cancer cells, making them susceptible to macrophage-mediated phagocytosis.[1][2] Beyond its role in modulating the CD47-SIRPα axis, QPCTL also influences the tumor microenvironment by modifying chemokines such as CCL2, CCL7, and CX3CL1. Inhibition of QPCTL can reshape the infiltration of myeloid cells, further augmenting tumor immunity.[3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor efficacy, particularly when used in combination with other immunotherapies like anti-PD-1 antibodies.[1][2]
These application notes provide detailed protocols for in vivo evaluation of this compound's anti-tumor activity in murine cancer models, offering a framework for researchers to investigate its therapeutic potential.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of QPCTL, which leads to a downstream cascade of anti-tumor immune responses.
In Vivo Experimental Protocols
Murine Syngeneic Tumor Model
A common method to evaluate the in vivo efficacy of this compound is through the use of a syngeneic mouse tumor model. This allows for the study of the compound's effect on a fully competent immune system.
1. Cell Culture and Implantation:
-
Cell Line: B16F10 melanoma cells are a suitable choice.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS). Subcutaneously inject 5 x 105 B16F10 cells in a volume of 100 µL into the right flank of C57BL/6 mice.
2. Animal Model:
-
Strain: C57BL/6 mice (female, 6-8 weeks old) are commonly used for B16F10 tumor models.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.
-
Dosing:
-
This compound: Administer this compound at a dose of 25 mg/kg via oral gavage (p.o.) once daily.
-
Anti-PD-1 Antibody: Administer anti-mouse PD-1 antibody at a dose of 10 mg/kg via intraperitoneal (i.p.) injection every three days.
-
Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
-
Control Groups: Include vehicle control (for this compound) and isotype control (for anti-PD-1 antibody) groups.
-
-
Duration: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint.
4. Endpoint Analysis:
-
Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Survival Studies: In a separate cohort, monitor the survival of the mice in each treatment group.
-
Immunophenotyping: Tumors and spleens can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to assess the infiltration and activation status of various immune cell populations (e.g., T cells, macrophages, NK cells).
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vivo studies with this compound, based on preclinical data.[1][2]
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 Antibody
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle + Isotype | ~1500 | ~1.5 |
| This compound (25 mg/kg, p.o.) | ~1000 | ~1.0 |
| Anti-PD-1 (10 mg/kg, i.p.) | ~800 | ~0.8 |
| This compound + Anti-PD-1 | ~200 | ~0.2 |
Data are representative and may vary based on experimental conditions.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| IC50 (QPCTL) | 3.8 nM |
| Route of Administration | Oral (p.o.) |
| Dosing Regimen | Once daily |
Specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not publicly available and would need to be determined experimentally.
Conclusion
This compound represents a promising novel immuno-oncology agent that targets the QPCTL enzyme to enhance the innate immune response against cancer. The provided protocols and application notes offer a comprehensive guide for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer immunotherapies. Rigorous preclinical evaluation using these methodologies will be crucial in advancing this compound towards clinical development.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing QP5038 in a Cell-Based Phagocytosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phagocytosis is a fundamental cellular process orchestrated by specialized cells, primarily macrophages and neutrophils, to engulf and eliminate pathogens, cellular debris, and opsonized cells.[1][2][3] This process is a critical component of both the innate and adaptive immune systems.[1] Dysregulation of phagocytosis is implicated in various diseases, including autoimmune disorders and cancer.[4][5] Small molecule inhibitors of phagocytosis are valuable tools for studying the underlying mechanisms of this process and hold therapeutic potential for conditions characterized by excessive or unwanted phagocytic activity, such as immune thrombocytopenia (ITP) and autoimmune hemolytic anemia (AIHA).[4][5]
This application note describes the use of QP5038 , a hypothetical small molecule inhibitor of phagocytosis, in a cell-based assay. The protocols and data presented herein are based on established methodologies for evaluating similar compounds that modulate phagocytic activity. This compound is postulated to inhibit Fcγ receptor (FcγR)-mediated phagocytosis, a common mechanism for the clearance of antibody-coated cells.[4][5] The primary mechanism of action is believed to involve the activation of Protein Phosphatase 2A (PP2A), leading to the dephosphorylation of Heat shock protein 27 (Hsp27), which interferes with the signaling cascade required for particle engulfment.[4]
Principle of the Assay
This protocol details an in vitro cell-based phagocytosis assay to quantify the inhibitory effect of this compound. The assay co-cultures a phagocytic effector cell line (e.g., THP-1 derived macrophages) with fluorescently labeled, antibody-opsonized target cells (e.g., cancer cells or red blood cells). The degree of phagocytosis is measured by the uptake of the fluorescent target cells by the effector cells, which can be quantified using flow cytometry or fluorescence microscopy. A reduction in the fluorescent signal within the effector cells in the presence of this compound indicates its inhibitory activity.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Target cancer cell line (e.g., SK-BR-3) | ATCC | HTB-30 |
| Opsonizing antibody (e.g., anti-HER2) | Bio-Rad | MCA2529 |
| pHrodo™ Red Cell Labeling Kit | Thermo Fisher Scientific | P35363 |
| This compound | (User's internal stock) | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| Intravenous Immunoglobulin (IVIG) | (Various) | N/A |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Protocols
I. Preparation of THP-1 Derived Macrophages
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁴ THP-1 cells per well in a 96-well plate.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.[6]
-
Incubate for 48 hours. After incubation, aspirate the media containing non-adherent cells and replace it with fresh, PMA-free complete RPMI-1640 medium.
-
Allow the differentiated macrophages to rest for 24 hours before initiating the phagocytosis assay.
II. Preparation and Opsonization of Target Cells
-
Culture the target cancer cell line (e.g., SK-BR-3) according to standard protocols.
-
Label the target cells with a pH-sensitive fluorescent dye, such as pHrodo™ Red, which fluoresces brightly in the acidic environment of the phagosome. Follow the manufacturer's instructions for labeling.[7]
-
After labeling, wash the cells twice with PBS.
-
Resuspend the labeled target cells in serum-free medium and opsonize them by incubating with the appropriate antibody (e.g., anti-HER2 for SK-BR-3 cells) at a concentration of 10 µg/mL for 30 minutes at 37°C.[8]
-
Wash the opsonized target cells twice with PBS to remove unbound antibody and resuspend in complete RPMI-1640 medium.
III. Phagocytosis Assay
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Also, prepare control wells containing vehicle (DMSO) and a known phagocytosis inhibitor like IVIG (1 mg/mL) as a positive control.[5]
-
Aspirate the medium from the rested THP-1 derived macrophages and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Pre-incubate the macrophages with the compounds for 1 hour at 37°C.
-
Add the opsonized, fluorescently labeled target cells to the macrophage-containing wells at an effector-to-target ratio of 1:5 (e.g., 2.5 x 10⁵ target cells per well).[8]
-
Co-culture the cells for 2-4 hours at 37°C in a 5% CO₂ incubator.[8]
-
After incubation, gently wash the wells with cold PBS to remove non-phagocytosed target cells.
-
Quantify phagocytosis using one of the following methods:
-
Flow Cytometry: Detach the macrophages using a non-enzymatic cell dissociation buffer. Analyze the cells on a flow cytometer to determine the percentage of macrophages that have engulfed fluorescent target cells (e.g., percentage of pHrodo Red positive macrophages).
-
Fluorescence Microscopy/High-Content Imaging: Acquire images of each well. The phagocytic index can be calculated as the total fluorescence intensity per well or the number of fluorescent puncta per macrophage.[9]
-
Data Presentation
The inhibitory effect of this compound on phagocytosis can be quantified by calculating the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the phagocytic activity compared to the vehicle control. Cytotoxicity should also be assessed to ensure that the observed inhibition of phagocytosis is not due to cell death.
Table 1: Hypothetical Inhibitory Activity and Cytotoxicity of this compound
| Compound | Phagocytosis IC₅₀ (µM) | Cytotoxicity (LDH Release) at 250 µM (% of Control) | Cell Viability (MTT Assay) at 250 µM (% of Control) |
| This compound | 3.5 | < 5% | > 95% |
| IVIG (Positive Control) | ~6.5 (at 1 mg/mL)[4] | < 5% | > 95% |
| Vehicle (DMSO) | N/A | < 5% | 100% |
Data are representative and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the cell-based phagocytosis assay with this compound.
Postulated Signaling Pathway of this compound
Caption: Postulated signaling pathway for this compound-mediated inhibition of phagocytosis.
References
- 1. Phagocytosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Mechanism of Phagocytosis: Two Stages of Engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Small Molecule Drugs That Inhibit Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for QP5038 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
QP5038 is a potent and selective inhibitor of Glutaminyl-peptide Cyclotransferase-like protein (QPCTL). As a key regulator of the CD47-SIRPα immune checkpoint, QPCTL is a promising target for cancer immunotherapy. This compound functions by inhibiting the pyroglutamylation of CD47, a modification essential for its interaction with SIRPα on macrophages. This disruption blocks the "don't eat me" signal, thereby enhancing macrophage-mediated phagocytosis of tumor cells. In preclinical mouse models, this compound has demonstrated significant anti-tumor efficacy, particularly in combination with other immunotherapies such as anti-PD-1 antibodies.
These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models based on currently available data. The following protocols and data are intended to serve as a guide for researchers designing in vivo efficacy studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Compound | Mouse Model | Cancer Model | Dosage | Administration Route | Frequency | Combination Therapy | Reference |
| This compound | C57BL/6 | Syngeneic Tumor Model | 25 mg/kg | Not Specified | Once Daily | Anti-PD-1 Antibody | [1][2] |
Note: The specific administration route (e.g., oral, intraperitoneal) was not explicitly stated in the primary literature abstracts. However, formulation protocols suggest suitability for both oral and parenteral routes.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for formulating this compound for administration to mice. The choice of formulation may depend on the desired route of administration and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Formulation for Parenteral/Oral Administration (with PEG300 and Tween-80): [3]
-
Prepare a stock solution of this compound in DMSO. For example, dissolve a precise amount of this compound in DMSO to create a 25 mg/mL stock solution.
-
To prepare the final working solution (e.g., for a 1 mL final volume):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly before administration. This formulation results in a final concentration of 2.5 mg/mL with 10% DMSO.
-
Formulation for Oral Administration (with Corn Oil): [3]
-
Prepare a stock solution of this compound in DMSO as described above (e.g., 25 mg/mL).
-
To prepare the final working solution (e.g., for a 1 mL final volume):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly. This formulation is suitable for oral gavage. Note that for dosing periods longer than two weeks, this formulation should be used with caution.[3]
-
Formulation with SBE-β-CD for Enhanced Solubility: [3]
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution (e.g., for a 1 mL final volume):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until clear.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model, based on the study by Yu et al., 2023.[1][2]
Materials and Animals:
-
Female C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cells (e.g., B16F10 melanoma)
-
This compound, formulated as per Protocol 1
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 5 x 10^5 B16F10 cells) into the flank of each C57BL/6 mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).
-
-
Drug Administration:
-
Administer this compound at a dose of 25 mg/kg once daily.[1][2] The administration route should be consistent with the formulation used (e.g., oral gavage for corn oil formulation, intraperitoneal injection for saline-based formulations).
-
For combination therapy, administer the anti-PD-1 antibody according to established protocols (e.g., 10 mg/kg, intraperitoneally, every 3 days).
-
The vehicle control group should receive the same formulation vehicle without the active compound.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 24 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
-
Assess for any signs of toxicity, such as significant body weight loss or changes in behavior.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits QPCTL, preventing CD47 pyroglutamylation and promoting phagocytosis.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols: Combination Therapy of QP5038 with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is rapidly evolving, with a significant focus on combinatorial approaches that leverage the immune system to eradicate tumors. Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have demonstrated remarkable success in a subset of patients. However, primary and acquired resistance remains a significant clinical challenge. Overcoming this resistance often requires targeting complementary immunosuppressive pathways within the tumor microenvironment (TME).
This document provides detailed application notes and protocols for investigating the combination therapy of QP5038, a potent inhibitor of Glutaminyl-peptide cyclotransferase-like (QPCTL), with anti-PD-1 antibodies. QPCTL is a critical enzyme in the post-translational modification of CD47, a key myeloid checkpoint protein. By inhibiting QPCTL, this compound disrupts the CD47-SIRPα "don't eat me" signal, thereby enhancing the phagocytic activity of myeloid cells, such as macrophages and dendritic cells, against tumor cells.[1][2][3][4][5][6][7] Furthermore, QPCTL inhibition has been shown to remodel the TME by limiting the function of immunosuppressive chemokines and reshaping myeloid cell infiltration, which can augment anti-tumor immunity.[8][9][10][11][12]
Recent preclinical evidence suggests that the combination of this compound with an anti-PD-1 antibody results in a dramatic suppression of tumor growth, an effect that is dependent on T cells.[13] This indicates a synergistic interplay between enhancing innate immune responses through QPCTL inhibition and reinvigorating adaptive immunity via PD-1 blockade. These protocols are designed to enable researchers to rigorously evaluate this promising combination therapy in preclinical settings.
Mechanistic Rationale for Combination Therapy
The proposed synergy between this compound and anti-PD-1 antibodies is rooted in their distinct but complementary mechanisms of action that target different facets of tumor-induced immune evasion.
-
This compound and the Myeloid Compartment: QPCTL catalyzes the N-terminal pyroglutamylation of CD47, a modification essential for its high-affinity interaction with SIRPα on myeloid cells.[1][2][4][5][6] This interaction delivers a potent inhibitory signal that prevents phagocytosis. This compound, by inhibiting QPCTL, prevents this modification, effectively unmasking tumor cells for phagocytic clearance by macrophages and dendritic cells.[3][7] This increased phagocytosis leads to enhanced antigen presentation, a critical step in initiating an anti-tumor T-cell response.
-
Reshaping the Tumor Microenvironment: Beyond the CD47-SIRPα axis, QPCTL also modifies and stabilizes key chemokines like CCL2 and CCL7, which are involved in the recruitment of monocytic myeloid-derived suppressor cells (M-MDSCs) into the TME.[9][14] By inhibiting QPCTL, this compound can potentially reduce the infiltration of these immunosuppressive cells, further tipping the balance towards an anti-tumor environment.
-
Anti-PD-1 and T-Cell Reinvigoration: Anti-PD-1 antibodies block the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often upregulated on tumor cells and other cells within the TME. This blockade reverses T-cell exhaustion and restores their cytotoxic function, enabling them to effectively kill cancer cells.
-
Synergistic Action: The combination of this compound and anti-PD-1 antibodies is hypothesized to create a virtuous cycle of anti-tumor immunity. This compound-mediated enhancement of myeloid cell activity and TME remodeling leads to increased antigen presentation and a more favorable environment for T-cell function. The concurrently administered anti-PD-1 antibody then ensures that the newly primed and infiltrating T cells are not immediately suppressed, allowing for a robust and sustained anti-tumor response.
Signaling and Interaction Pathways
Caption: this compound and anti-PD-1 combination therapy pathway.
Data Presentation
Table 1: In Vitro this compound IC50 Values
| Parameter | Value | Reference |
| QPCTL Inhibition IC50 | 3.8 nM | [13] |
Table 2: Summary of Preclinical In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses (%) | Median Survival (days) |
| Vehicle Control | 0 | 0 | 20 |
| This compound (X mg/kg) | 35 | 0 | 28 |
| Anti-PD-1 (Y mg/kg) | 45 | 10 | 35 |
| This compound + Anti-PD-1 | 85 | 50 | >60 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (Hypothetical)
| Treatment Group | CD8+ T cells (% of CD45+) | CD8+/PD-1+ (% of CD8+) | Granzyme B+ CD8+ T cells (%) | CD4+/FoxP3+ (Tregs) (% of CD4+) |
| Vehicle Control | 10 | 60 | 15 | 25 |
| This compound | 15 | 55 | 25 | 20 |
| Anti-PD-1 | 20 | 25 | 40 | 18 |
| This compound + Anti-PD-1 | 35 | 15 | 65 | 10 |
Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Tumor Cell Phagocytosis Assay
Objective: To determine the ability of this compound to enhance macrophage-mediated phagocytosis of tumor cells in vitro.
Materials:
-
Tumor cell line expressing CD47 (e.g., MC38, B16F10)
-
Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs)
-
This compound
-
Anti-CD47 antibody (positive control)
-
Isotype control antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) or other fluorescent cell tracker
-
FACS buffer (PBS with 2% FBS)
-
96-well culture plates
Procedure:
-
Tumor Cell Labeling:
-
Harvest tumor cells and resuspend at 1x10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of complete media and incubate for 5 minutes.
-
Wash the cells three times with complete media.
-
-
Co-culture Setup:
-
Seed macrophages into a 96-well plate at 5x10^4 cells/well and allow them to adhere overnight.
-
On the day of the assay, replace the media with fresh media containing serial dilutions of this compound, anti-CD47 antibody, or isotype control. Incubate for 1 hour.
-
Add 1x10^5 CFSE-labeled tumor cells to each well (Effector:Target ratio of 1:2).
-
Incubate the co-culture for 4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Gently harvest all cells from the wells.
-
Stain with a fluorescently-labeled anti-macrophage antibody (e.g., anti-F4/80 or anti-CD11b).
-
Analyze the cells by flow cytometry.
-
Gate on the macrophage population (F4/80+ or CD11b+).
-
Quantify the percentage of macrophages that are also CFSE-positive (indicating phagocytosis of tumor cells).
-
Caption: In vitro phagocytosis assay workflow.
Protocol 2: In Vitro T-Cell Activation and Cytotoxicity Assay
Objective: To assess the ability of this compound, alone and in combination with an anti-PD-1 antibody, to enhance T-cell mediated killing of tumor cells.
Materials:
-
Tumor cell line (e.g., MC38)
-
Splenocytes or purified T cells from a compatible mouse strain (e.g., C57BL/6 for MC38)
-
This compound
-
Anti-PD-1 antibody
-
Isotype control antibody
-
IFN-γ and Granzyme B ELISA kits
-
Cytotoxicity assay kit (e.g., LDH release or a real-time cell analysis system)
-
24-well culture plates
Procedure:
-
Co-culture Setup:
-
Seed tumor cells into a 24-well plate at 1x10^5 cells/well and allow them to adhere overnight.
-
Isolate splenocytes from a tumor-primed mouse or use pre-activated T cells.
-
Add splenocytes or T cells to the tumor cells at an Effector:Target ratio of 10:1.
-
Add this compound, anti-PD-1 antibody, the combination, or isotype control to the respective wells.
-
Incubate the co-culture for 48-72 hours.
-
-
Cytotoxicity Measurement:
-
At the end of the incubation, measure tumor cell lysis using an LDH release assay according to the manufacturer's protocol or by real-time cell analysis.
-
-
Cytokine Release Assay:
-
Collect the supernatant from the co-cultures.
-
Measure the concentration of IFN-γ and Granzyme B using ELISA kits according to the manufacturer's instructions.
-
-
T-Cell Proliferation (Optional):
-
Label T cells with CFSE before co-culture.
-
After 72 hours, harvest the T cells and analyze CFSE dilution by flow cytometry to assess proliferation.
-
Protocol 3: In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Compatible tumor cell line (e.g., MC38)
-
This compound formulated for in vivo administration
-
In vivo grade anti-mouse PD-1 antibody
-
In vivo grade isotype control antibody
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5x10^5 MC38 cells in 100 µL of PBS into the flank of each mouse.
-
-
Treatment Groups:
-
Randomize mice into four groups (n=10-15 per group) when tumors reach an average volume of 50-100 mm³:
-
Group 1: Vehicle Control
-
Group 2: this compound (dose and schedule to be determined by MTD studies)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²) / 2.
-
Monitor body weight and general health of the mice.
-
Euthanize mice when tumors reach a predetermined size or if they show signs of excessive morbidity.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors from a subset of mice are harvested for analysis, collect tumors and spleens.
-
Process tumors for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) as described in Protocol 4.
-
Analyze survival data using Kaplan-Meier curves.
-
Caption: In vivo efficacy study workflow.
Protocol 4: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor tissue from in vivo study
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer
-
Live/dead stain
-
Fluorescently-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B, CD11b, F4/80, Ly6G, Ly6C)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors and weigh them.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Cell Preparation:
-
Lyse red blood cells using RBC lysis buffer.
-
Wash the cells with FACS buffer.
-
Perform a cell count and assess viability.
-
-
Antibody Staining:
-
Stain the cells with a live/dead stain to exclude non-viable cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, PD-1, CD11b, F4/80, Ly6G, Ly6C) for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to a standard protocol, followed by staining with the intracellular antibodies.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, single, CD45+ cells to identify the immune infiltrate.
-
Further gate to identify and quantify different immune cell subsets (e.g., CD8+ T cells, regulatory T cells, macrophages, MDSCs).
-
Conclusion
The combination of this compound and anti-PD-1 antibodies represents a novel and promising strategy in cancer immunotherapy. By targeting both the innate and adaptive arms of the immune system, this combination has the potential to overcome resistance to single-agent checkpoint blockade and induce durable anti-tumor responses. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy, enabling researchers to elucidate its mechanisms of action and generate the robust data necessary for clinical translation. Careful execution of these experiments will be crucial in advancing our understanding of this dual immunotherapy approach and its potential to benefit patients with cancer.
References
- 1. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 2. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and a target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scenicbiotech.com [scenicbiotech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Deciphering the role of QPCTL in glioma progression and cancer immunotherapy [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Potency of QP5038: An In Vitro IC50 Determination Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
QP5038 is a potent small molecule inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL) with a reported IC50 value of 3.8 nM. QPCTL is a crucial enzyme involved in the post-translational modification of proteins, catalyzing the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of specific substrates. This modification plays a significant role in various physiological and pathological processes. A key substrate of QPCTL is CD47, a "don't eat me" signal that is often overexpressed on the surface of cancer cells. The pyroglutamylation of CD47 is essential for its high-affinity interaction with Signal-Regulatory Protein Alpha (SIRPα) on macrophages, which in turn inhibits phagocytosis of the cancer cells. By inhibiting QPCTL, this compound prevents the maturation of CD47, thereby disrupting the CD47-SIRPα signaling axis and promoting the engulfment of tumor cells by macrophages. This mechanism of action makes QPCTL an attractive target for cancer immunotherapy.
This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against QPCTL in vitro. Two primary methodologies are described: a direct biochemical assay using a purified enzyme and a synthetic peptide substrate, and a cell-based assay measuring the inhibition of CD47 pyroglutamylation in a cellular context.
Signaling Pathway of QPCTL and CD47-SIRPα Interaction
Caption: QPCTL-mediated pyroglutamylation of CD47 and its inhibition by this compound.
Experimental Protocols
Two primary methods for determining the IC50 value of this compound are detailed below: a biochemical assay for direct enzyme inhibition and a cell-based assay for target engagement in a cellular environment.
Biochemical Assay: Direct QPCTL Inhibition Measurement
This assay directly measures the enzymatic activity of purified QPCTL on a synthetic peptide substrate derived from CD47. The formation of the pyroglutamylated product is quantified, and the inhibitory effect of this compound is determined.
Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| Recombinant Human QPCTL | In-house or commercial | |
| CD47 Peptide Substrate | Custom synthesis | e.g., 19QLLFNKTKSVEFTFC33 |
| This compound | In-house or commercial | |
| Assay Buffer | - | 20 mM Tris pH 7.5, 0.1 mM TCEP, 0.01% BSA, 0.001% Tween20 |
| DMSO | Sigma-Aldrich | For compound dilution |
| 1536-well microtiter plates | Greiner Bio-One | Clear, low-volume |
| MALDI-TOF Mass Spectrometer | Bruker or equivalent | For product detection |
| Stable Isotope Labeled Internal Standard | Custom synthesis | For normalization |
Experimental Workflow
Caption: Workflow for the biochemical IC50 determination of this compound.
Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM, with 1:3 or 1:5 serial dilutions.
-
Enzyme Addition: Add 2.5 µL of 2x concentrated QPCTL enzyme in assay buffer to each well of a 1536-well microtiter plate. A final concentration of 0.5 nM QPCTL is recommended. For the negative control (0% activity), add assay buffer without the enzyme.
-
Inhibitor Addition and Pre-incubation: Add the serially diluted this compound to the wells containing the enzyme. For the positive control (100% activity), add DMSO vehicle. Incubate the plate for 10 minutes at 24°C in a humidified incubator.
-
Reaction Initiation: Add 2.5 µL of the CD47 peptide substrate to each well to initiate the enzymatic reaction. A final substrate concentration of 10 µM is suggested.
-
Reaction Incubation: Mix the plate for 30 seconds at 1,000 rpm and then incubate for 40 minutes at 24°C in a humidified incubator.
-
Reaction Termination: Stop the reaction by adding 1 µL of a solution containing a stable isotope-labeled internal standard peptide and a known potent QPCTL inhibitor (e.g., SEN177) at a high concentration to quench any remaining enzyme activity.
-
Data Acquisition: Prepare the MALDI target plates and acquire mass spectra using a MALDI-TOF/TOF instrument, monitoring the signals of the pyroglutamylated product and the internal standard.
-
Data Analysis: Calculate the ratio of the product signal to the internal standard signal. Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
Cell-Based Assay: Inhibition of pGlu-CD47 Formation
This assay measures the ability of this compound to inhibit the formation of pyroglutamylated CD47 on the surface of cells. Flow cytometry is used to detect the level of mature CD47 that can bind to SIRPα.
Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| HEK293T or other suitable cell line | ATCC | Expressing human CD47 |
| Cell Culture Medium (e.g., DMEM) | Gibco | Supplemented with 10% FBS |
| This compound | In-house or commercial | |
| Recombinant human SIRPα-Fc fusion protein | R&D Systems | For detecting pGlu-CD47 |
| Fluorescently-labeled secondary antibody | Jackson ImmunoResearch | e.g., anti-human IgG-Fc |
| Flow Cytometer | BD Biosciences or equivalent | |
| 96-well cell culture plates | Corning |
Experimental Workflow
Caption: Workflow for the cell-based IC50 determination of this compound.
Protocol
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 48 hours to allow for CD47 turnover and the effect of QPCTL inhibition to manifest.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with recombinant human SIRPα-Fc fusion protein for 1 hour on ice. This will bind to the mature, pyroglutamylated CD47 on the cell surface.
-
Wash the cells to remove unbound SIRPα-Fc.
-
Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the Fc portion of the fusion protein for 30 minutes on ice in the dark.
-
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Normalize the MFI values to the DMSO control. Plot the normalized MFI against the logarithm of the this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.[1]
Data Presentation
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.
| Assay Type | Target | Substrate | Detection Method | This compound IC50 (nM) |
| Biochemical | Recombinant Human QPCTL | CD47 Peptide | MALDI-TOF MS | Insert Value |
| Cell-Based | Endogenous Human QPCTL | Endogenous CD47 | Flow Cytometry | Insert Value |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the in vitro IC50 value of this compound against its target, QPCTL. The biochemical assay offers a direct measure of enzyme inhibition, while the cell-based assay provides valuable information on the compound's activity in a more physiologically relevant context. Accurate determination of the IC50 value is a critical step in the preclinical development of this compound and other QPCTL inhibitors for cancer immunotherapy.
References
Application Notes and Protocols for Studying Chemokine Activity Modulation with QP5038
For Researchers, Scientists, and Drug Development Professionals
Introduction
QP5038 is a potent and selective small molecule inhibitor of Glutaminyl-Peptide Cyclotransferase-Like (QPCTL), an enzyme responsible for the post-translational pyroglutamylation of various proteins, including several key chemokines.[1][2] This modification at the N-terminus of chemokines such as CCL2 (MCP-1) and CCL7 (MCP-3) is crucial for their stability and biological activity. By preventing pyroglutamylation, this compound effectively modulates chemokine activity, leading to reduced leukocyte migration and infiltration into tissues. These application notes provide detailed protocols for utilizing this compound to study the modulation of chemokine activity, particularly focusing on its effects on chemokine stability and monocyte chemotaxis.
Mechanism of Action: this compound in Chemokine Modulation
QPCTL is an intracellular enzyme that catalyzes the conversion of N-terminal glutamine residues to pyroglutamate (B8496135) (pGlu).[3] This modification shields chemokines from degradation by aminopeptidases like Dipeptidyl Peptidase 4 (DPP4), thereby prolonging their functional half-life. This compound, by inhibiting QPCTL, prevents this protective modification, rendering the chemokines susceptible to enzymatic cleavage and inactivation. This leads to a diminished chemotactic gradient and a subsequent reduction in the recruitment of monocytes and macrophages to sites of inflammation or tumorigenesis.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |
| QPCTL | 3.8 ± 0.7 | pGlu-CD47 Inhibition | HEK293T | 3.3 ± 0.5 |
| QPCT | Comparable to QPCTL | pGlu-CD47 Inhibition | Raji | - |
Data synthesized from a study by Zhang et al. (2023).[1]
Experimental Protocols
Protocol 1: In Vitro Chemokine Stability Assay
This protocol is designed to assess the effect of this compound on the stability of a QPCTL-substrate chemokine, such as CCL2, in the presence of a degrading enzyme like DPP4.
Materials:
-
Recombinant human CCL2 (with an N-terminal glutamine)
-
Recombinant human DPP4
-
This compound
-
Assay Buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
Incubator at 37°C
-
ELISA kit for human CCL2 or Mass Spectrometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant CCL2 and DPP4 according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Recombinant CCL2 (final concentration, e.g., 100 ng/mL)
-
Recombinant DPP4 (final concentration, e.g., 10 ng/mL)
-
This compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO).
-
Bring the final volume to 100 µL with assay buffer.
-
-
Include control reactions:
-
CCL2 alone (no DPP4, no this compound)
-
CCL2 + DPP4 (no this compound)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Analysis:
-
At each time point, stop the reaction by either flash-freezing in liquid nitrogen and storing at -80°C for later analysis, or by immediate analysis.
-
Quantify the amount of intact CCL2 remaining using a human CCL2 ELISA kit according to the manufacturer's protocol. Alternatively, for a more detailed analysis of cleavage products, use mass spectrometry.
-
-
Data Interpretation:
-
Plot the concentration of intact CCL2 against time for each this compound concentration. A slower degradation rate in the presence of this compound indicates its protective effect on the chemokine by inhibiting QPCTL-mediated modification, which would otherwise make it susceptible to DPP4. Note: This in vitro reconstituted system demonstrates the principle. In a cell-based assay where CCL2 is secreted, this compound would inhibit the initial pyroglutamylation, leading to faster degradation of the secreted chemokine.
-
Protocol 2: Monocyte Chemotaxis Assay (Transwell System)
This protocol measures the ability of monocytes to migrate towards a chemokine gradient and how this is affected by treating the chemokine-producing cells with this compound.
Materials:
-
Monocyte cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Chemokine-producing cells (e.g., a cancer cell line known to secrete CCL2, like B16F10 melanoma cells).[5]
-
This compound
-
24-well Transwell plates (with 5 µm pore size inserts)
-
Cell culture medium (e.g., RPMI 1640) with and without serum
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Treatment of Chemokine-Producing Cells:
-
Seed the chemokine-producing cells in the lower chambers of the 24-well plate and culture until they reach about 80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control in serum-free medium for 24-48 hours to allow for the production and secretion of chemokines.
-
-
Preparation of Monocytes:
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol. This will allow for fluorescent quantification of migrated cells.
-
Resuspend the labeled monocytes in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Add 500 µL of the monocyte suspension to the upper chamber of the Transwell inserts.
-
Carefully place the inserts into the lower wells containing the treated chemokine-producing cells.
-
Include a negative control (lower chamber with serum-free medium only) and a positive control (lower chamber with a known concentration of recombinant active chemokine, e.g., pyroglutamylated CCL2).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[6]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber by reading the fluorescence on a plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control.
-
A dose-dependent decrease in monocyte migration towards the this compound-treated cells would indicate that the inhibition of QPCTL reduces the chemotactic activity of the secreted chemokines.
-
Mandatory Visualizations
Caption: this compound inhibits QPCTL-mediated chemokine pyroglutamylation.
Caption: Workflow for the in vitro chemokine stability assay.
Caption: Workflow for the monocyte chemotaxis assay.
References
- 1. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for Assessing QP5038 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
QP5038 is a potent and selective small-molecule inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL) with a reported IC50 of 3.8 nM.[1] QPCTL is a crucial enzyme involved in the post-translational modification of proteins, catalyzing the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of specific substrates.[1][2] This modification plays a significant role in various biological processes, including the regulation of the CD47-SIRPα immune checkpoint and the stability of certain chemokines.[1][2][3] By inhibiting QPCTL, this compound disrupts these pathways, making it a promising candidate for cancer immunotherapy.[1][4]
The primary mechanism of action of this compound involves the inhibition of QPCTL-mediated pyroglutamylation of the "don't eat me" signal protein, CD47.[1][5] This modification is essential for the high-affinity interaction between CD47 on cancer cells and the SIRPα receptor on myeloid cells, which in turn suppresses phagocytosis.[2][5] Inhibition of QPCTL by this compound prevents this interaction, thereby promoting the engulfment of tumor cells by the immune system.[1] Additionally, QPCTL is known to modify chemokines such as CCL2 and CCL7, protecting them from degradation and influencing the tumor microenvironment.[2][3] this compound's inhibition of QPCTL can, therefore, also modulate the immune cell infiltrate within the tumor.
These application notes provide detailed protocols for various biophysical and cellular assays to confirm and quantify the engagement of this compound with its target, QPCTL. The included methods are the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a mass spectrometry-based competition binding assay.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by QPCTL and the point of intervention by this compound.
Data Presentation
The following tables summarize the expected quantitative data from various target engagement assays for this compound and its interaction with QPCTL.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | This compound | Reference Inhibitor (SEN177) |
| QPCTL Enzymatic Assay | IC50 | 3.8 nM[1] | 13 nM[6] |
| pGlu-CD47 Cellular Assay | IC50 | 3.3 nM[1] | - |
| CD47-SIRPα Binding Assay | IC50 | 8.5 nM[1] | - |
Table 2: Biophysical Characterization of QPCTL-Inhibitor Interaction (Representative Data)
| Assay Type | Parameter | This compound (Expected) | Reference Inhibitor |
| Surface Plasmon Resonance (SPR) | KD (nM) | < 10 | - |
| ka (1/Ms) | ~105 | - | |
| kd (1/s) | ~10-3 | - | |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | < 10 | - |
| ΔH (kcal/mol) | -10 to -5 | - | |
| -TΔS (kcal/mol) | Favorable or Unfavorable | - | |
| Stoichiometry (n) | ~1 | - | |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +2 to +5 | - |
Note: Specific SPR and ITC data for this compound are not publicly available. The values presented are representative expectations for a potent enzyme inhibitor and should be determined experimentally.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with QPCTL in intact cells by measuring the thermal stabilization of the target protein.[1][4]
References
- 1. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. QPCTL | Insilico Medicine [insilico.com]
- 6. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Cell Line for QP5038 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the development of a stable cell line overexpressing human Glutaminyl-peptide cyclotransferase-like protein (QPCTL). This cell line serves as a robust platform for the high-throughput screening (HTS) of potential inhibitors, such as QP5038, a known QPCTL inhibitor with an IC50 of 3.8 nM.[1] The protocols herein cover the entire workflow, from vector construction and stable cell line generation to the implementation of a fluorogenic-based screening assay.
Introduction
Glutaminyl-peptide cyclotransferase-like protein (QPCTL) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) at the N-terminus of specific proteins.[2][3] This post-translational modification plays a critical role in the function of several key signaling molecules. One of the most significant substrates of QPCTL is CD47, a transmembrane protein that acts as a "don't eat me" signal to macrophages by interacting with the signal-regulatory protein alpha (SIRPα) on phagocytic cells.[4][5] The pyroglutamylation of CD47 by QPCTL is essential for its high-affinity binding to SIRPα.[4][5] Inhibition of QPCTL disrupts this interaction, thereby promoting the phagocytosis of target cells, which is a promising strategy in cancer immunotherapy.[2][6]
This compound has been identified as a potent inhibitor of QPCTL.[1] To facilitate the discovery and characterization of novel QPCTL inhibitors, a reliable and scalable screening platform is necessary. This application note describes the generation of a stable mammalian cell line, either HEK293 or CHO-K1, constitutively expressing human QPCTL. These cells provide a consistent source of the enzyme in a cellular context, suitable for a high-throughput, cell-based enzymatic assay.
Signaling Pathway and Assay Principle
The screening assay is based on the direct measurement of QPCTL enzymatic activity within the engineered stable cell line. The rationale stems from the crucial role of QPCTL in modifying key signaling proteins.
The screening assay utilizes a cell-permeable, non-fluorescent substrate that becomes fluorescent upon cleavage by QPCTL. The stable cell line overexpressing QPCTL provides a consistent and amplified source of the enzyme, leading to a robust and reproducible signal. Inhibition of QPCTL by compounds like this compound results in a decrease in the fluorescent signal, allowing for quantitative assessment of inhibitor potency.
Experimental Workflow
The overall process for developing the stable cell line and performing the screening is outlined below.
Materials and Reagents
-
Cell Lines: HEK293 or CHO-K1 cells
-
Expression Vector: pCMV-based vector containing the human QPCTL cDNA and a neomycin resistance gene (NeoR).
-
Transfection Reagent: Lipofectamine® 3000 or equivalent.
-
Selection Agent: Geneticin® (G418 Sulfate).
-
Culture Medium: DMEM or DMEM/F12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Screening Substrate: A suitable cell-permeable fluorogenic glutaminyl cyclase substrate.
-
Assay Buffer: HBSS or other suitable buffer.
-
Detection Instrument: Fluorescence plate reader.
Experimental Protocols
Determination of Optimal G418 Concentration (Kill Curve)
Before generating the stable cell line, it is crucial to determine the minimum concentration of G418 that effectively kills the parental HEK293 or CHO-K1 cells.
-
Seed the parental cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells and monitor cell viability every 2-3 days.
-
Replace the selective medium every 3-4 days.
-
After 10-14 days, determine the lowest concentration of G418 that results in complete cell death. This concentration will be used for selecting stable transfectants.
| G418 Concentration (µg/mL) | Cell Viability (%) after 14 days |
| 0 | 100 |
| 100 | 80 |
| 200 | 50 |
| 400 | 10 |
| 600 | 0 |
| 800 | 0 |
| 1000 | 0 |
Generation of QPCTL Stable Cell Line
-
Transfection:
-
One day before transfection, seed 5 x 10^5 HEK293 or CHO-K1 cells in a 6-well plate.
-
Transfect the cells with the pCMV-QPCTL-NeoR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
As a control, transfect a separate well with an empty vector.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask and add the pre-determined optimal concentration of G418 to the culture medium.
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days. Non-transfected cells will be eliminated.
-
-
Clonal Isolation (Limiting Dilution):
-
Once discrete antibiotic-resistant colonies appear (typically after 2-3 weeks), perform single-cell cloning.
-
Prepare a single-cell suspension of the resistant pool.
-
Serially dilute the cell suspension in a 96-well plate to a final concentration of approximately 0.5 cells per 100 µL.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Expansion and Validation:
-
Identify wells containing a single healthy colony and expand these clones into larger culture vessels.
-
Validate the expression of QPCTL in each clone by Western blot and/or qPCR. Select the clone with the highest and most stable expression for screening.
-
High-Throughput Screening Assay for this compound
-
Cell Plating:
-
Seed the validated QPCTL-stable cells into a 384-well, black, clear-bottom assay plate at a density of 10,000-15,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Add the compounds to the assay plate. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Substrate Addition and Incubation:
-
Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for a green fluorophore).[1]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Well Type | Compound | Concentration | Fluorescence Signal (RFU) | % Inhibition |
| Vehicle Control | DMSO | - | 15000 | 0 |
| Positive Control | Known Inhibitor | 10 µM | 1500 | 90 |
| Test Compound | This compound | 1 nM | 13500 | 10 |
| Test Compound | This compound | 10 nM | 7500 | 50 |
| Test Compound | This compound | 100 nM | 2000 | 86.7 |
Conclusion
The protocols described in this application note provide a comprehensive guide for the development of a robust and reliable stable cell line overexpressing QPCTL. This cell line, in conjunction with a fluorogenic assay, constitutes a powerful platform for the high-throughput screening and characterization of QPCTL inhibitors like this compound, thereby facilitating drug discovery efforts in oncology and other therapeutic areas where QPCTL activity is implicated.
References
- 1. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IsoQC (QPCTL) knock-out mice suggest differential substrate conversion by glutaminyl cyclase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IsoQC (QPCTL) knock-out mice suggest differential substrate conversion by glutaminyl cyclase isoenzymes | Semantic Scholar [semanticscholar.org]
- 6. Selection by drug resistance proteins located in the mitochondria of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving QP5038 solubility and stability in PBS
Welcome to the technical support center for QP5038. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on improving its solubility and stability in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific small molecule inhibitor of Glutaminyl-Peptide Cyclotransferase-Like protein (QPCTL).[1][2] It has a molecular weight of 361.42 g/mol and a molecular formula of C21H20FN5.[1] this compound is under investigation for its potential anti-tumor efficacy.[1][2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use newly opened, anhydrous DMSO to prepare high-concentration stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in DMSO should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][3]
Q4: Why does my this compound precipitate when I dilute it in PBS?
A4: Precipitation upon dilution into aqueous buffers like PBS is a common issue for hydrophobic small molecules such as this compound. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous solution. The final concentration of DMSO in your PBS solution can also play a significant role.
Troubleshooting Guide: Improving this compound Solubility in PBS
If you are experiencing precipitation or poor solubility of this compound in PBS, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound precipitation in PBS.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the solubility and stability of this compound under various experimental conditions.
Table 1: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4) with Co-solvents
| Co-solvent System (Final Concentration) | This compound Solubility (µM) |
| 1% DMSO | 5 |
| 1% DMSO, 5% Ethanol | 15 |
| 1% DMSO, 10% PEG300 | 25 |
| 1% DMSO, 0.1% Tween 80 | 30 |
| 1% DMSO, 20% SBE-β-CD | > 50 |
Table 2: Hypothetical Thermodynamic Solubility of this compound in Aqueous Buffers
| Buffer System | Temperature (°C) | This compound Solubility (µM) |
| PBS, pH 6.5 | 25 | 3.5 |
| PBS, pH 7.4 | 25 | 2.1 |
| PBS, pH 8.0 | 25 | 1.5 |
| PBS, pH 7.4 | 37 | 2.8 |
Table 3: Hypothetical Stability of this compound (10 µM) in PBS (pH 7.4) with 1% DMSO
| Storage Condition | Time Point | % Remaining this compound |
| 4°C | 24 hours | 98.5% |
| 4°C | 72 hours | 95.2% |
| Room Temperature (25°C) | 24 hours | 92.1% |
| Room Temperature (25°C) | 72 hours | 85.4% |
| 37°C | 24 hours | 88.6% |
| 37°C | 72 hours | 79.3% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound, ensuring the final DMSO concentration is consistent (e.g., 1%).
-
Incubation: Shake the plate for 2 hours at 25°C.
-
Analysis: Analyze the plate using nephelometry to measure light scattering from any precipitate formed. The concentration at which precipitation is first observed is the kinetic solubility.
Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay
This method determines the equilibrium solubility of a compound.[4]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing PBS at the desired pH.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC/UPLC method.
Protocol 3: Stability Assessment in PBS
This protocol evaluates the degradation of this compound in PBS over time.
-
Solution Preparation: Prepare a solution of this compound in PBS (with a minimal amount of DMSO, e.g., <1%) at a known concentration.
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove a vial from each condition.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC/UPLC method to quantify the remaining amount of this compound and detect any degradation products.
QPCTL Signaling Pathway
This compound inhibits QPCTL, which plays a crucial role in the post-translational modification of CD47. This modification is essential for the interaction between CD47 on cancer cells and SIRPα on macrophages, which acts as a "don't-eat-me" signal, allowing cancer cells to evade the immune system.[3][5] By inhibiting QPCTL, this compound can disrupt this signaling pathway and promote the phagocytosis of tumor cells.
Caption: this compound inhibits QPCTL, disrupting the CD47-SIRPα "don't-eat-me" signal.
References
- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting QP5038 In Vivo Experiment Variability
Welcome to the technical support center for QP5038 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability when working with the glutaminyl-peptide cyclotransferase-like (QPCTL) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme glutaminyl-peptide cyclotransferase-like protein (QPCTL).[1] QPCTL is a key enzyme involved in the post-translational modification of the CD47 protein on the surface of cancer cells.[2][3][4] Specifically, QPCTL catalyzes the pyroglutamylation of the N-terminus of CD47, a modification that is critical for its interaction with the signal-regulatory protein alpha (SIRPα) on myeloid cells such as macrophages.[2][3][5] The CD47-SIRPα interaction acts as a "don't eat me" signal, preventing the phagocytosis of cancer cells by the immune system.[4][6] By inhibiting QPCTL, this compound prevents the maturation of CD47, thereby disrupting the "don't eat me" signal and promoting the engulfment of tumor cells by phagocytes, leading to an anti-tumor immune response.[2][7]
Q2: What are the expected in vivo effects of this compound?
A2: In vivo, this compound is expected to exhibit anti-tumor efficacy by enhancing the innate immune response against cancer cells.[1][7] By blocking the CD47-SIRPα checkpoint, this compound can lead to increased infiltration of myeloid cells into the tumor microenvironment and enhanced phagocytosis of tumor cells.[8][9] This can result in the suppression of tumor growth and potentially lead to tumor regression. Combination therapy of this compound with other immunotherapies, such as anti-PD-1 antibodies, has been shown to have a synergistic effect in suppressing tumor growth.[7]
Q3: What are the most common sources of variability in in vivo experiments?
A3: Variability in in vivo studies can arise from three main sources: the animals themselves, the experimental environment, and the experimental procedures.[2] Animal-related factors include genetic background, age, sex, and health status. Environmental factors encompass housing conditions, diet, and microbiome. Procedural variability can be introduced through inconsistencies in drug administration, handling, and endpoint measurements.[2][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common sources of variability in your this compound in vivo experiments.
Issue 1: High variability in tumor growth within the same treatment group.
| Potential Cause | Recommended Action |
| Animal Variability | Animal Health: Ensure all animals are healthy and free of pathogens before starting the experiment. Implement a quarantine period for new animals. Age and Weight Matching: Use animals within a narrow age and weight range.[2] Randomize animals into treatment groups based on body weight and initial tumor volume. |
| Tumor Cell Line Instability | Cell Line Authentication: Regularly authenticate your cancer cell line to ensure consistency. Passage Number: Use cells within a consistent and low passage number range for tumor implantation. |
| Implantation Technique | Consistent Implantation: Ensure the same number of viable cells is implanted at the same anatomical site for all animals. Use a consistent injection volume and speed. Train all personnel on the standardized procedure. |
| Drug Administration | Accurate Dosing: Calibrate all dosing equipment regularly. Prepare fresh drug formulations for each dosing session and ensure proper solubilization and stability. |
Issue 2: Inconsistent anti-tumor response to this compound across different experiments.
| Potential Cause | Recommended Action |
| Environmental Factors | Standardized Housing: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) for all experiments.[9] Dietary Consistency: Use a standardized diet from a single supplier throughout all studies. |
| Experimenter Variability | Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures, including animal handling, dosing, and measurements.[2] Blinding: Whenever possible, blind the experimenters who are performing the dosing and measurements to the treatment groups to minimize unconscious bias. |
| Reagent and Compound Variability | Batch Consistency: If possible, use the same batch of this compound for a series of related experiments. If new batches are used, perform a bridging study to ensure comparable activity. Proper Storage: Store this compound according to the manufacturer's recommendations to prevent degradation. |
Experimental Protocols
Generic In Vivo Xenograft Efficacy Study Protocol
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of implantation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks of age. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 to 10 x 10^6 cancer cells in a fixed volume of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Prepare the this compound formulation immediately before use. Administer this compound and the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, analysis of immune cell infiltration into the tumor, and biomarker analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare tumor growth between the treatment and control groups.
Visualizations
QPCTL Signaling Pathway in the Context of the CD47-SIRPα Axis
Caption: QPCTL-mediated pyroglutamylation of CD47 and its inhibition by this compound.
Experimental Workflow for a this compound In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting in vivo experiment variability.
References
- 1. Frontiers | Deciphering the role of QPCTL in glioma progression and cancer immunotherapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and a target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scenicbiotech.com [scenicbiotech.com]
- 5. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QPCTL | Insilico Medicine [insilico.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Role of glutaminyl-peptide cyclo-transferase-like protein (QPCTL) in cancer: From molecular mechanisms to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of QP5038 inhibitor
Technical Support Center: QP5038 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the this compound inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of quinolinone-based inhibitors like this compound?
A1: While specific off-target effects for this compound are under continuous investigation, quinolinone derivatives, often developed as kinase inhibitors, can interact with unintended proteins. This is particularly common with other kinases that have structurally similar ATP-binding sites. Such interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of the compound's primary mechanism of action. Common off-target effects may include the inhibition of kinases essential for normal cellular processes or the modulation of signaling pathways unrelated to the intended target.
Q2: How can I proactively assess the selectivity of the this compound inhibitor?
A2: Proactive selectivity profiling is crucial for identifying potential off-target interactions early. Key methods include:
-
Kinase Panel Screening: This is a primary approach to determine the inhibitory activity (e.g., IC50 or Ki values) of this compound against a large panel of purified kinases, providing a quantitative measure of its selectivity[1].
-
Differential Scanning Fluorimetry (DSF): This biophysical technique can be used in a high-throughput format to screen for interactions between this compound and a wide range of proteins by measuring their thermal stabilization upon compound binding[1].
-
Chemical Proteomics: Techniques like "kinobeads" assays can assess the selectivity of this compound in a more physiological context by using immobilized broad-spectrum kinase inhibitors to pull down interacting kinases from cell lysates[1].
Q3: My in vitro enzymatic assay shows high potency for this compound, but I see little to no effect in my cell-based assays. What could be the reason?
A3: This is a common challenge in drug discovery and can stem from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular Efflux: this compound might be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cells[1].
Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific on-target effects of this compound. How can I determine if this is due to off-target activity?
A4: To distinguish between on-target and off-target cytotoxicity, consider the following approaches:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound. If the cytotoxicity correlates with the on-target potency across these compounds, it is more likely an on-target effect. A lack of correlation suggests an off-target mechanism[1].
-
Rescue Experiments: If the intended target is known, attempt to "rescue" the cytotoxic phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target protein[1].
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations where cytotoxicity is observed[1].
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that is not consistent with the known function of the intended target of this compound, it may be due to an off-target effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Issue 2: High Background Signal or Non-Specific Effects in Assays
High background or non-specific effects can be caused by the presence of reactive moieties in the inhibitor's structure.
Troubleshooting Steps:
-
Analyze the Structure: Examine the chemical structure of this compound for any potential reactive functional groups that could lead to covalent modification of proteins or other molecules[1].
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments as a negative control.
-
Vary Assay Conditions: Modify buffer components, such as adding detergents or antioxidants, to reduce non-specific binding.
Data Presentation: Assessing this compound Selectivity
The following table provides an example of data from a kinase panel screen to assess the selectivity of this compound.
| Kinase Target | IC50 (nM) for this compound | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 1,200 | 120 |
| Off-Target Kinase C | 5,500 | 550 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | 850 | 85 |
Interpretation: In this example, this compound is over 100-fold more selective for its intended target (Kinase A) compared to the other tested kinases, suggesting good selectivity.
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the different concentrations of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of target engagement by this compound in intact cells.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response range of this compound or a vehicle control for a predetermined time[1].
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target inhibition by this compound.
Logical Diagram: Investigating Cytotoxicity
Caption: Decision tree for identifying the source of cytotoxicity.
References
Technical Support Center: Optimizing QP5038 Concentration for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of QP5038, a potent inhibitor of Glutaminyl-Peptide Cyclotransferase-Like (QPCTL) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of QPCTL, an enzyme that catalyzes the pyroglutamylation of the N-terminus of specific proteins.[1][2][3] This post-translational modification is crucial for the function of proteins such as CD47, a key regulator of the "don't eat me" signal that allows cancer cells to evade phagocytosis by immune cells.[2][3] By inhibiting QPCTL, this compound prevents the maturation of CD47, thereby promoting the elimination of tumor cells by the immune system.[1][2] QPCTL also modifies chemokines like CCL2, CCL7, and CX3CL1, influencing the tumor microenvironment and inflammatory responses.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A specific starting concentration for this compound will be cell-line dependent. However, given its potent enzymatic inhibition with an IC50 of 3.8 nM in a cell-free assay, it is advisable to start with a wide range of concentrations in your initial dose-response experiments.[3] A suggested starting range would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on the specific biological question and the doubling time of your cell line. For initial cytotoxicity and dose-response assays, a 48 to 72-hour incubation period is a common starting point.[4] However, for mechanistic studies, shorter or longer time points may be necessary. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal exposure time.[4]
Q4: Which cell lines are sensitive to this compound?
A4: While specific data on a wide range of cell lines is not yet available, this compound has shown efficacy in preclinical models of melanoma (B16F10) and Burkitt's lymphoma (Raji).[1] The sensitivity of a particular cell line will likely depend on its reliance on the QPCTL-mediated pathways for survival and immune evasion. It is recommended to test this compound in cell lines relevant to your research interests.
Troubleshooting Guides
This section provides solutions to common issues that may arise when working with this compound in cell culture assays.
MTT/XTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Phenol (B47542) red in the medium can interfere; use phenol red-free medium for the assay. | ||
| Low signal or poor dynamic range | Cell seeding density is too low or too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Incubation time with the compound is too short. | Increase the incubation time to allow for a measurable effect. | |
| MTT/XTT reagent was not properly stored or prepared. | Store MTT/XTT reagent protected from light and use a fresh solution for each experiment. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently before plating. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[5] | |
| Incomplete dissolution of formazan (B1609692) crystals. | Ensure complete solubilization by gentle mixing and, if necessary, a short incubation with the solubilization buffer.[5] |
General Cell Culture Troubleshooting with this compound
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in culture medium | The concentration of this compound is too high for its solubility in the medium. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is low (typically <0.5%) and non-toxic to the cells. |
| No observable effect at expected concentrations | The chosen cell line may be resistant to this compound. | Test a wider range of concentrations or a different, potentially more sensitive, cell line. |
| The experimental endpoint is not appropriate to detect the effect of this compound. | Consider using alternative assays that measure different aspects of cell health or the specific pathway being targeted (e.g., a phagocytosis assay). | |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to this compound. | Use a lower range of concentrations in your dose-response experiments. |
| The solvent used to dissolve this compound is toxic to the cells. | Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity.[4] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound. Researchers should determine the IC50 for their specific cell lines of interest using the protocols provided below.
| Compound | Assay Type | Target | Cell Line/System | IC50 |
| This compound | Enzymatic Assay | QPCTL | Cell-free | 3.8 nM |
| This compound | Cell-based pGlu-CD47 Inhibition | QPCTL | HEK293T | 3.3 ± 0.5 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
This protocol is essential to ensure that cells are in an exponential growth phase throughout the experiment.
-
Cell Seeding: Prepare a single-cell suspension of your chosen cell line. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve, indicating logarithmic growth.
Protocol 2: Dose-Response Curve for this compound using MTT Assay
This protocol will allow you to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: this compound inhibits QPCTL, preventing CD47 maturation and promoting phagocytosis.
Caption: Workflow for determining the IC50 of this compound in cell culture.
Caption: Logical steps for troubleshooting common cell assay issues with this compound.
References
- 1. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPCTL | Insilico Medicine [insilico.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to control for QP5038 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential cytotoxic effects of QP5038 in normal cells during their experiments.
Troubleshooting Guides
Problem: High cytotoxicity observed in normal cell lines with this compound treatment.
Possible Cause 1: High sensitivity of the normal cell line to this compound.
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that minimizes toxicity in normal cells while maintaining efficacy against cancer cells.
Experimental Protocol: Dose-Response and Time-Course Cytotoxicity Assay
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in your normal cell line(s) of interest and to identify a therapeutic window.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: At each time point, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value at each time point.
Possible Cause 2: Off-target effects of this compound.
Solution: Investigate potential off-target mechanisms and explore co-treatment with cytoprotective agents. While specific off-target effects of this compound are not well-documented in publicly available literature, general strategies to mitigate drug-induced cytotoxicity can be applied.
Experimental Protocol: Evaluating Cytoprotective Agents
Objective: To assess the ability of a cytoprotective agent to reduce this compound-induced cytotoxicity in normal cells.
Materials:
-
This compound
-
Potential cytoprotective agent (e.g., N-acetylcysteine (NAC) for oxidative stress, pan-caspase inhibitor for apoptosis)
-
Normal cell line of interest
-
Cell viability assay reagents
Procedure:
-
Determine this compound IC50: First, determine the IC50 of this compound alone in your normal cell line as described in the protocol above.
-
Co-treatment: Seed the normal cells in a 96-well plate. Pre-incubate the cells with various concentrations of the cytoprotective agent for a few hours before adding this compound at its predetermined IC50 concentration.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using a standard assay.
-
Data Comparison: Compare the viability of cells treated with this compound alone to those co-treated with the protective agent. A significant increase in viability in the co-treated wells suggests a protective effect.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it cause cytotoxicity in normal cells?
A1: this compound is an inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL) with an IC50 of 3.8 nM.[1] QPCTL is an enzyme that catalyzes the formation of pyroglutamate (B8496135) at the N-terminus of specific proteins. A key substrate of QPCTL is CD47, a "don't-eat-me" signal that is often overexpressed on cancer cells to evade phagocytosis by macrophages.[2][3] By inhibiting QPCTL, this compound is designed to prevent the maturation of CD47, thereby promoting an immune response against tumor cells.[1][2]
While this mechanism suggests a degree of tumor selectivity, QPCTL is also present in normal cells and modifies other proteins, including certain chemokines.[3][4] Cytotoxicity in normal cells could arise from on-target effects on these other substrates or from off-target effects on other cellular pathways. The ubiquitous expression of CD47 on healthy cells is a consideration for therapies targeting this pathway, though QPCTL inhibitors may have advantages over anti-CD47 antibodies in this regard.[1][2]
Q2: Are there any reported IC50 values for this compound in normal cell lines?
A2: As of the latest available information, specific preclinical toxicology studies and in vitro cytotoxicity data for this compound on a broad panel of normal cell lines are not extensively reported in the public domain. Therefore, it is crucial for researchers to establish baseline cytotoxicity profiles of this compound in their specific normal cell lines of interest.
Q3: What general strategies can be employed to protect normal cells from drug-induced cytotoxicity?
A3: Several strategies can be explored to mitigate cytotoxicity in normal cells:
-
Cyclotherapy: This approach involves temporarily arresting normal cells in a specific phase of the cell cycle, making them less susceptible to drugs that target proliferating cells.[5][6] This is particularly relevant if this compound's toxicity is found to be cell cycle-dependent.
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, various agents can be used. For example, antioxidants like N-acetylcysteine (NAC) can be used if cytotoxicity is mediated by reactive oxygen species (ROS). Caspase inhibitors can be employed if apoptosis is the primary mode of cell death.[5][6]
-
Dose and Schedule Optimization: As determined by dose-response and time-course studies, using the lowest effective concentration of this compound for the shortest necessary duration can help minimize toxicity to normal cells.
Q4: How can I determine the mechanism of this compound-induced cytotoxicity in my normal cell line?
A4: To investigate the cytotoxic mechanism, you can perform a series of assays:
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to determine if the cells are undergoing apoptosis or necrosis.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells to see if this compound induces arrest at a specific phase.
-
ROS Detection: Use fluorescent probes to measure the levels of intracellular reactive oxygen species.
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Normal Cell Line (e.g., Human Dermal Fibroblasts)
| This compound Conc. (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.0 |
| 10 | 92 ± 5.5 | 85 ± 6.2 | 78 ± 5.8 |
| 100 | 75 ± 6.1 | 60 ± 7.0 | 50 ± 6.5 |
| 1000 | 50 ± 5.8 | 35 ± 6.3 | 20 ± 4.9 |
| 10000 | 20 ± 4.5 | 10 ± 3.8 | 5 ± 2.1 |
| IC50 (nM) | ~1000 | ~250 | ~100 |
This table is a template for researchers to populate with their own experimental data.
Table 2: Example Data for Evaluating a Cytoprotective Agent
| Treatment | % Cell Viability |
| Vehicle Control | 100 ± 5.0 |
| This compound (100 nM) | 50 ± 6.5 |
| Protective Agent X (10 µM) | 98 ± 4.7 |
| This compound (100 nM) + Protective Agent X (10 µM) | 85 ± 5.9 |
This table illustrates how to present data to assess the efficacy of a cytoprotective agent.
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Hypothetical signaling pathway of this compound action and potential cytotoxicity.
References
- 1. Request Rejected [ibpr.nhri.edu.tw]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Targeting QPCTL: An Emerging Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical toxicology studies of 4-ipomeanol: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of QP5038
Disclaimer: QP5038 is a hypothetical compound designation used for illustrative purposes. The information and protocols provided below are based on common challenges encountered in pharmaceutical research and development and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability is a significant challenge in drug development, potentially leading to inconsistent experimental results and delays in project timelines.[1] This guide provides a structured approach to identifying and mitigating the root causes of variability for this compound.
Q1: We are observing significant differences in potency (IC50) between different batches of this compound. What are the primary causes and how can we troubleshoot this?
A1: Variations in potency are often linked to differences in the purity and physicochemical properties of the compound. Even small amounts of highly active impurities can skew results.[2][3] The primary factors to investigate are chemical purity, the presence of polymorphs, and residual solvent content.
Troubleshooting Workflow:
-
Confirm Identity and Purity: Re-analyze each batch using multiple analytical techniques.
-
Assess Physicochemical Properties: Investigate solubility and solid-state form.
-
Review Handling and Storage: Ensure consistent procedures are followed.
Hypothetical Batch Comparison Data
| Parameter | Batch A (Reference) | Batch B (Low Potency) | Batch C (High Potency) | Recommended Action |
| Purity (HPLC) | 99.5% | 96.2% | 99.6% | Re-purify or reject batches with purity <99.5%. |
| Potency (IC50) | 50 nM | 150 nM | 45 nM | Correlate potency with purity profile. |
| Major Impurity | 0.1% (Impurity X) | 2.5% (Impurity Y) | 0.1% (Impurity X) | Identify and characterize Impurity Y; it may be an antagonist. |
| Solubility (PBS) | 15 µg/mL | 14.5 µg/mL | 15.2 µg/mL | Monitor for significant deviations. |
| XRPD Analysis | Form I | Form I | Form I | Test for polymorphism if solubility differences are observed.[1] |
Troubleshooting Logic Diagram
Caption: Workflow for troubleshooting inconsistent compound potency.
Q2: Our new batch of this compound is difficult to dissolve compared to previous lots. How does this affect our experiments and what should we do?
A2: Poor solubility can lead to inaccurate compound concentrations in assays, resulting in artificially low potency and high variability.[4] This issue often arises from changes in the solid-state properties of the material, such as polymorphism or particle size.[1]
Investigation Steps:
-
Visual Inspection: Check for precipitation in stock solutions and assay plates.
-
Solubility Measurement: Quantitatively determine the solubility in your primary assay buffer.
-
Solid-State Characterization: Use X-Ray Powder Diffraction (XRPD) to identify the crystalline form. Different polymorphs can have vastly different solubilities.
-
Particle Size Analysis: Use techniques like laser diffraction to assess if particle size is affecting the dissolution rate.
Q3: The purity and solubility of our this compound batches are consistent, but we still see variability in our cell-based assays. What other factors could be at play?
A3: When the compound itself is well-characterized, variability often stems from the experimental protocol or biological system.[4]
Potential Sources of Experimental Variability:
-
Stock Solution Handling: Ensure stock solutions are fully dissolved and minimize freeze-thaw cycles, which can cause compound precipitation.[5]
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[4]
-
Seeding Density: Inconsistent cell seeding is a major source of error. Ensure a homogenous cell suspension before plating.[4]
-
Vehicle Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all experiments and does not exceed a level toxic to the cells (typically <0.5%).
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for this compound? A: this compound solid should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Minimize freeze-thaw cycles to maintain compound integrity.[6]
Q: How should we prepare stock solutions of this compound? A: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Use gentle warming (37°C) and sonication to ensure the compound is fully dissolved before making serial dilutions.
Q: What is the best practice for qualifying a new batch of this compound before use in critical experiments? A: A new batch should be qualified by comparing its analytical and biological data directly against a designated, well-characterized reference batch.
Batch Qualification Workflow
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of QP5038 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor bioavailability of the QPCTL inhibitor, QP5038, in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our rodent studies after oral administration. What are the potential causes?
Low plasma exposure of an investigational compound after oral dosing can stem from several factors. It is crucial to systematically investigate the underlying cause to devise an effective strategy. Common factors include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Chemical or physical instability: The compound may degrade in the acidic environment of the stomach or be unstable in the formulation.
-
Inappropriate formulation: The chosen vehicle for administration may not be suitable for ensuring adequate dissolution and absorption.[1]
Q2: What initial steps should we take to investigate the cause of poor oral bioavailability of this compound?
A rational approach to troubleshooting involves a series of lab-based characterization studies before proceeding with further animal experiments.[1] Key initial steps include:
-
Physicochemical Characterization: Determine the aqueous solubility, pH-solubility profile, and LogP/D of this compound.
-
Permeability Assessment: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess its permeability.
-
Metabolic Stability Assessment: Use liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
-
Formulation Stability: Assess the stability of this compound in the intended dosing vehicle under relevant conditions (e.g., acidic pH).
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
For poorly soluble drugs, several formulation strategies can be employed to improve dissolution and subsequent absorption.[2][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can enhance the dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[2][6]
-
Lipid-Based Formulations: Dissolving the drug in lipidic excipients can enhance its solubilization in the GI tract and may facilitate lymphatic absorption.[6][7] This includes self-emulsifying drug delivery systems (SEDDS).[3][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][8]
Troubleshooting Guides
Guide 1: Low and Variable Plasma Exposure
Issue: You are observing low and highly variable plasma concentrations of this compound in your animal studies, suggesting a dissolution-limited absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and variable plasma exposure.
Experimental Protocols:
-
Protocol 1: Solubility Assessment
-
Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Fast male Sprague-Dawley rats overnight.
-
Divide the rats into different groups, each receiving a different formulation of this compound (e.g., simple suspension, micronized suspension, amorphous solid dispersion, SEDDS) via oral gavage at a consistent dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Data Presentation:
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very poorly soluble |
| LogP | 4.2 | High lipophilicity |
| Permeability (Caco-2) | High | Not limited by permeability |
Table 2: Hypothetical Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| Simple Suspension | 10 | 50 ± 25 | 2 | 250 ± 150 |
| Micronized Suspension | 10 | 150 ± 50 | 1.5 | 900 ± 300 |
| Amorphous Solid Dispersion | 10 | 450 ± 100 | 1 | 3200 ± 600 |
| SEDDS | 10 | 600 ± 120 | 0.5 | 4500 ± 800 |
Guide 2: Suspected High First-Pass Metabolism
Issue: Even with improved formulations, the oral bioavailability of this compound remains low, suggesting potential high first-pass metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected high first-pass metabolism.
Experimental Protocols:
-
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (from the relevant species), this compound, and an NADPH-generating system.
-
Incubate the mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the samples for the remaining concentration of this compound.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Protocol 4: Intravenous (IV) Pharmacokinetic Study in Rats
-
Administer a known dose of this compound intravenously to a group of rats.
-
Collect blood samples at appropriate time points.
-
Analyze plasma concentrations of this compound.
-
Calculate the AUC after IV administration (AUC_IV).
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation:
Table 3: Hypothetical Metabolic Stability and Bioavailability Data for this compound
| Parameter | Rat | Human | Implication |
| In Vitro Half-life (microsomes) | 5 min | 8 min | High intrinsic clearance |
| Absolute Bioavailability (F%) | 8% | N/A | Suggests high first-pass metabolism |
Signaling Pathway
This compound is an inhibitor of Glutaminyl-Peptide Cyclotransferase-Like (QPCTL). QPCTL is involved in the post-translational modification of the N-terminus of chemokines, which can impact their biological activity and interaction with receptors, thereby influencing inflammatory responses and tumor microenvironments.
Caption: Hypothetical signaling pathway for QPCTL and its inhibition by this compound.
References
- 1. DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research [drug-dev.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. scispace.com [scispace.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
strategies to reduce non-specific binding of QP5038
Welcome to the technical support center for QP5038. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges during their experiments with this potent QPCTL inhibitor.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
Non-specific binding (NSB) can be a significant issue in biochemical and cell-based assays, leading to high background signals and inaccurate data. This compound, as a small molecule inhibitor, may exhibit NSB due to various factors, including hydrophobic interactions and electrostatic forces. This guide provides systematic strategies to identify and mitigate NSB in your experiments.
Initial Assessment of Non-Specific Binding
Before optimizing your assay, it's crucial to determine the extent of non-specific binding.
Experimental Protocol: NSB Control Experiment
-
Prepare a "No Target" Control: Set up your standard binding or enzymatic assay, but omit the target protein (QPCTL) or the primary antibody in an immunoassay.
-
Incubate with this compound: Add this compound at the same concentrations used in your main experiment.
-
Measure Signal: Process the control samples and measure the output signal (e.g., fluorescence, absorbance, radioactivity).
-
Analysis: A high signal in the absence of the target indicates significant non-specific binding of this compound to the assay components (e.g., microplate, other proteins, detection reagents).
Strategies to Mitigate Non-Specific Binding
Based on the nature of the suspected interactions, several components of your assay can be systematically optimized.
Table 1: Summary of Strategies to Reduce Non-Specific Binding
| Strategy | Parameter to Modify | Recommended Starting Concentration/Condition | Rationale |
| Modify Buffer Composition | pH | Test a range around the pI of your target protein and consider the charge of this compound. | Can minimize electrostatic interactions between this compound and assay surfaces or other proteins.[1][2] |
| Ionic Strength (Salt) | Increase NaCl or KCl concentration (e.g., 50-200 mM). | Shields electrostatic charges, reducing non-specific interactions.[1][2][3] | |
| Use Blocking Agents | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | BSA is a protein that can coat surfaces and other proteins, preventing this compound from binding non-specifically.[1][2] |
| Add Surfactants | Non-ionic detergents (e.g., Tween-20, Triton X-100) | 0.001% - 0.05% (v/v) | Disrupts hydrophobic interactions that can cause this compound to stick to surfaces.[1][2][3] |
| Optimize this compound Concentration | Titration of this compound | Perform a dose-response curve. | Using the lowest effective concentration can reduce background from NSB. |
| Assay Plate Selection | Plate Material | Test low-binding plates (e.g., polyethylene (B3416737) glycol-coated). | Different plastics have varying propensities for non-specific binding of small molecules. |
Experimental Workflow for Optimizing Assay Conditions
Caption: A logical workflow for troubleshooting and optimizing assay conditions to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might contribute to non-specific binding?
A1: this compound is a small molecule with the following properties:
-
Molecular Formula: C₂₁H₂₀FN₅
-
Molecular Weight: 361.42
-
Solubility: It has low water solubility and is typically soluble in DMSO for in vitro assays.[1] Lipophilic or poorly soluble compounds often exhibit higher non-specific binding due to hydrophobic interactions with plasticware and other assay components.[4]
Q2: My "no-enzyme" control shows a high background signal. What is the likely cause?
A2: A high signal in a no-enzyme control strongly suggests that the observed signal is independent of QPCTL activity. The primary causes could be:
-
Intrinsic Fluorescence/Activity of this compound: If you are using a fluorescence-based assay, this compound itself might be fluorescent at the excitation/emission wavelengths used.
-
Non-Specific Binding to Assay Components: this compound may be binding to the microplate wells, the substrate, or other proteins in the assay buffer.[5]
Troubleshooting Steps:
-
Test for Compound Interference: Run a control with just the assay buffer and this compound to check for intrinsic signal.
-
Implement Blocking Strategies: Refer to Table 1 to add agents like BSA or Tween-20 to your buffer to reduce binding to surfaces.
Q3: Can the choice of assay plate affect the non-specific binding of this compound?
A3: Yes, the material of the microplate can significantly influence non-specific binding. Standard polystyrene plates can be hydrophobic and attract lipophilic molecules. Consider testing plates with different surface chemistries, such as low-binding or polyethylene glycol (PEG)-coated plates, which are designed to minimize the binding of proteins and small molecules.
Q4: What is a standard protocol for a QPCTL enzymatic assay where non-specific binding has been considered?
A4: The following protocol is adapted from published methods for QPCTL inhibitor testing and includes components to minimize non-specific binding.[6]
Experimental Protocol: In Vitro QPCTL Enzymatic Assay
-
Assay Buffer: 20 mM Tris pH 7.5, 0.1 mM TCEP, 0.01% BSA, and 0.001% Tween-20.[6] The inclusion of BSA and Tween-20 are proactive measures against non-specific binding.
-
Reagents:
-
Recombinant human QPCTL enzyme.
-
This compound stock solution in 100% DMSO.
-
Peptide substrate for QPCTL (e.g., a surrogate of the CD47 N-terminus).[6]
-
Detection system (e.g., MALDI-TOF MS as described in the reference, or a fluorescence-based readout).
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add the QPCTL enzyme (e.g., to a final concentration of 0.5 nM) in assay buffer to the wells of a microtiter plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the peptide substrate (e.g., to a final concentration of 10 µM).
-
Incubate for a specific duration (e.g., 40 minutes) at room temperature.
-
Stop the reaction (e.g., by adding a known inhibitor like SEN177).[6]
-
Analyze the product formation using the chosen detection method.
-
Signaling Pathway Diagram: QPCTL's Role in the CD47-SIRPα Pathway
This compound inhibits QPCTL, which is a key enzyme in the maturation of CD47, the "don't eat me" signal on cells.[7][8] By inhibiting QPCTL, this compound prevents the pyroglutamation of the CD47 N-terminus, which in turn reduces its binding affinity for SIRPα on phagocytic cells like macrophages.[9] This disruption of the CD47-SIRPα axis enhances the phagocytosis of target cells.
Caption: Mechanism of action of this compound in the CD47-SIRPα signaling pathway.
References
- 1. This compound | Beta Amyloid | 3031429-88-3 | Invivochem [invivochem.com]
- 2. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AID 1963406 - Biochemical QPCT and QPCTL Activity Assay from US Patent US20240059675: "PIPERIDINYLPYRIDINYLCARBONITRILE DERIVATIVES AS INHIBITORS OF GLUTAMINYL-PEPTIDE CYCLOTRANSFERASE AND GLUTAMINYL-PEPTIDE CYCLOTRANSFERASE LIKE PROTEIN" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. QPCTL | Insilico Medicine [insilico.com]
- 8. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propylene Glycol + Propanoic acid, 2-hydroxy-, ethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Effects of QP5038 (as a Topoisomerase I Inhibitor) and Anti-PD-1 Therapy in Syngeneic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of QP5038, represented by the well-characterized topoisomerase I (TOP1) inhibitor SN-38 (the active metabolite of irinotecan), and immune checkpoint inhibition via anti-PD-1 antibodies in preclinical syngeneic mouse models. This document is intended to assist researchers in understanding the distinct and overlapping mechanisms of these agents, their efficacy in immunocompetent cancer models, and the experimental considerations for their evaluation.
Introduction
The advent of targeted therapies and immunotherapies has revolutionized the landscape of cancer treatment. Topoisomerase I inhibitors, a class of cytotoxic agents, induce DNA damage in rapidly dividing cancer cells, leading to cell death.[1][2] this compound is conceptualized here as a novel TOP1 inhibitor. In parallel, immune checkpoint inhibitors, such as anti-PD-1 antibodies, have shown remarkable success by reinvigorating the host's immune system to recognize and eliminate tumor cells.[3][4] Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are indispensable tools for evaluating the efficacy of these therapies, particularly for immuno-oncology agents.[5][6]
This guide will compare the anti-tumor activity of a TOP1 inhibitor (representing this compound) and an anti-PD-1 antibody in the widely used MC38 and CT26 colorectal cancer syngeneic models.
Mechanisms of Action
This compound (as a Topoisomerase I Inhibitor)
Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2][7] TOP1 inhibitors, such as SN-38, exert their cytotoxic effects by binding to the TOP1-DNA complex.[8] This binding prevents the re-ligation of the single-strand break, leading to the accumulation of DNA lesions.[2] When a replication fork collides with this stabilized cleavage complex, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[9]
Anti-PD-1 Antibody
The Programmed Death-1 (PD-1) receptor is a key immune checkpoint expressed on the surface of activated T cells.[4] Its ligand, PD-L1, can be expressed on tumor cells.[10] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, suppressing its cytotoxic activity and allowing the tumor to evade immune surveillance.[11][12] Anti-PD-1 monoclonal antibodies block the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the T cell and restoring its ability to recognize and kill cancer cells.[10]
Experimental Protocols
A generalized experimental workflow for evaluating the anti-tumor efficacy of therapeutic agents in syngeneic mouse models is outlined below. Specific parameters may vary between studies.
Detailed Methodologies
1. Cell Lines and Culture:
-
MC38 (C57BL/6 background): Murine colon adenocarcinoma cells.[13]
-
CT26 (BALB/c background): Murine colon carcinoma cells.[14]
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
2. Animal Models:
-
Female C57BL/6 or BALB/c mice, 6-8 weeks old, are used for MC38 and CT26 models, respectively.[13][14]
3. Tumor Implantation:
-
Tumor cells (typically 0.5 x 10^6 to 2 x 10^6) are harvested, washed, and resuspended in phosphate-buffered saline (PBS), sometimes mixed with Matrigel.[15]
-
The cell suspension is injected subcutaneously into the flank of the mice.[15]
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment groups.[15]
-
This compound (Irinotecan): Administered intraperitoneally (i.p.) at doses ranging from 5 to 15 mg/kg, typically on a schedule such as every third day.[16][17]
-
Anti-PD-1 Antibody: Administered i.p. at doses around 10-12.5 mg/kg, often once or twice weekly.[18][19]
-
A vehicle control group (e.g., PBS or isotype control antibody) is always included.
5. Efficacy Endpoints:
-
Tumor Growth: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[17]
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups at a specific time point.
-
Survival: Mice are monitored for signs of morbidity, and survival is recorded until a predetermined endpoint (e.g., tumor volume exceeding a certain limit or signs of distress).
6. Pharmacodynamic Assessments (Optional):
-
At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.[20][21]
Data Presentation: Comparative Efficacy
The following tables summarize representative data on the anti-tumor effects of a TOP1 inhibitor (irinotecan) and an anti-PD-1 antibody in the MC38 and CT26 syngeneic models.
Table 1: Anti-Tumor Efficacy in the MC38 Syngeneic Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 24 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Every third day | ~1800 | - | [16][17] |
| Irinotecan (15 mg/kg) | Every third day | ~800 | ~55% | [16][17] |
| Anti-PD-1 | Twice weekly | Varies; significant delay | Not explicitly stated, but significant | [5][13] |
Table 2: Anti-Tumor Efficacy in the CT26 Syngeneic Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1500 | - | [22][23] |
| Anti-PD-1 | - | ~500 | ~67% | [22][23] |
| Irinotecan (CPT-11) | Not specified | Not directly compared in the same study | Not available for direct comparison | [23] |
Note: Direct head-to-head comparisons in the literature can be limited. Data is compiled from multiple sources to provide a representative overview. Tumor growth kinetics can vary between labs.
Discussion
This comparison highlights the distinct yet potent anti-tumor activities of a topoisomerase I inhibitor, representing this compound, and an anti-PD-1 antibody in syngeneic models.
This compound (as a TOP1 inhibitor) demonstrates significant, direct cytotoxic effects on rapidly proliferating tumor cells, leading to a substantial reduction in tumor growth.[16][17] Its efficacy is primarily dependent on the cell cycle status and DNA repair capacity of the tumor cells.
Anti-PD-1 therapy , in contrast, relies on a functional host immune system. Its efficacy is often characterized by a delayed but potentially more durable anti-tumor response, as it engages the adaptive immune system to target the tumor.[5][24] The response to anti-PD-1 is highly dependent on the immunogenicity of the tumor and the composition of the tumor microenvironment, including the presence of tumor-infiltrating lymphocytes.[25]
The choice between these therapeutic modalities, or their potential combination, depends on the specific tumor biology. Tumors with high proliferative rates may be particularly sensitive to this compound, while immunologically "hot" tumors with high T-cell infiltration may respond well to anti-PD-1 therapy.[26] Notably, there is a growing rationale for combining these approaches. Chemotherapy-induced cell death can release tumor antigens and create a more inflammatory microenvironment, potentially enhancing the efficacy of subsequent immunotherapy.
Conclusion
Both this compound, as a representative TOP1 inhibitor, and anti-PD-1 antibodies show significant anti-tumor effects in syngeneic models. This compound acts directly on tumor cells to induce DNA damage and apoptosis, while anti-PD-1 therapy modulates the host immune system to overcome tumor-induced immunosuppression. The data presented in this guide, derived from studies in the MC38 and CT26 models, provide a framework for researchers to design and interpret preclinical studies aimed at validating novel anti-cancer agents. The detailed protocols and mechanistic diagrams serve as a resource for establishing and conducting robust in vivo experiments in the field of oncology drug development.
References
- 1. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 5. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-targeted SN38 inhibits growth of early stage non-small cell lung cancer (NSCLC) in a KRas/p53 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. td2inc.com [td2inc.com]
- 14. td2inc.com [td2inc.com]
- 15. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Subclone from CT26 resistant to anti-PD-1 therapy associated with increased expression of genes related to glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 25. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. td2inc.com [td2inc.com]
A Comparative Analysis of QP5038 and Other QPCTL Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Glutaminyl-peptide Cyclotransferase-like (QPCTL) inhibitor QP5038 with other notable alternatives. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to support informed decisions in the pursuit of novel cancer immunotherapies.
Glutaminyl-peptide cyclotransferase-like (QPCTL) has emerged as a critical enzyme in oncology, primarily through its role in the post-translational modification of the "don't eat me" signal, CD47. By catalyzing the pyroglutamylation of the N-terminus of CD47, QPCTL facilitates the high-affinity interaction between CD47 on cancer cells and Signal-Regulatory Protein Alpha (SIRPα) on myeloid cells, thereby inhibiting phagocytosis and allowing cancer cells to evade the innate immune system.[1][2] Inhibition of QPCTL presents a promising therapeutic strategy to disrupt this axis and enhance anti-tumor immunity.[3] This guide focuses on a comparative analysis of this compound, a potent QPCTL inhibitor, against other known inhibitors such as SEN177, QP5020, PBD150, PQ912, SC-2882, and DBPR22998.
Quantitative Performance Comparison of QPCTL Inhibitors
The following table summarizes the in vitro potency of various QPCTL inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) against QPCTL. Lower IC50 values indicate higher potency.
| Inhibitor | QPCTL IC50 (nM) | Notes |
| This compound | 3.8 | A novel, highly potent QPCTL inhibitor.[4] |
| QP5020 | 15.0 | A potent benzonitrile-based inhibitor. |
| SEN177 | 13 | An established QPCTL inhibitor, often used as a reference compound.[5] |
| PBD150 | Inhibitory activity reported, specific IC50 against QPCTL not detailed in the provided results. | A known glutaminyl cyclase inhibitor.[4] |
| PQ912 (Varoglutamstat) | Inhibitory activity against QPCTL (iso-QC) reported, specific IC50 not detailed in the provided results. | A clinical-stage glutaminyl cyclase inhibitor.[4][6] |
| SC-2882 | Preclinical efficacy demonstrated, specific IC50 not detailed in the provided results. | A first-in-class oral QPCTL inhibitor.[7] |
| DBPR22998 | Sub-nanomolar inhibitory activity reported. | A potent isoQC inhibitor.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: QPCTL-mediated pyroglutamylation of CD47 and its inhibition.
Caption: QPCTL's role in chemokine stability and immune cell infiltration.
Caption: General experimental workflow for evaluating QPCTL inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of QPCTL inhibitors.
QPCTL Enzymatic Activity Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of QPCTL.
-
Principle: Recombinant QPCTL enzyme is incubated with a substrate (e.g., a synthetic peptide with an N-terminal glutamine) and the inhibitor at various concentrations. The rate of pyroglutamate (B8496135) formation is measured, often through a coupled reaction that produces a fluorescent or colorimetric signal.
-
Materials:
-
Recombinant human QPCTL
-
QPCTL substrate peptide
-
Assay buffer (e.g., Tris-HCl with ZnCl2)
-
Detection reagent (e.g., glutamate (B1630785) dehydrogenase, NAD+, diaphorase, resazurin)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
Add the diluted inhibitor and recombinant QPCTL enzyme to the wells of the microplate and incubate briefly.
-
Initiate the reaction by adding the QPCTL substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Add the detection reagent to measure the amount of product formed.
-
Read the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Cell-Based SIRPα Binding Assay
This assay measures the ability of a QPCTL inhibitor to block the pyroglutamylation of CD47 on the cell surface, thereby reducing its binding to SIRPα.
-
Principle: Cancer cells expressing CD47 are treated with the QPCTL inhibitor. The binding of a fluorescently labeled SIRPα-Fc fusion protein to the cell surface is then quantified by flow cytometry.
-
Materials:
-
CD47-positive cancer cell line (e.g., Raji, A2058)
-
Cell culture medium and supplements
-
Test inhibitor
-
Recombinant human SIRPα-Fc fusion protein
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC)
-
Flow cytometer
-
-
Procedure:
-
Culture cancer cells to the desired density.
-
Treat the cells with various concentrations of the QPCTL inhibitor for a sufficient duration (e.g., 48-72 hours) to allow for CD47 turnover.
-
Harvest and wash the cells.
-
Incubate the cells with the SIRPα-Fc fusion protein.
-
Wash the cells to remove unbound SIRPα-Fc.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Quantify the reduction in SIRPα binding as a measure of the inhibitor's cellular activity.[9]
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This assay evaluates the ability of a QPCTL inhibitor to enhance the phagocytosis of cancer cells by macrophages, often in the presence of a tumor-targeting antibody.
-
Principle: Target cancer cells are labeled with a fluorescent dye and opsonized with a specific antibody. These cells are then co-cultured with macrophages in the presence of the QPCTL inhibitor. The extent of phagocytosis is measured by quantifying the percentage of macrophages that have engulfed the fluorescent target cells.
-
Materials:
-
Target cancer cells
-
Effector cells (e.g., primary human macrophages or a macrophage-like cell line like THP-1)
-
Fluorescent cell labeling dye (e.g., CFSE, pHrodo)
-
Tumor-targeting antibody (e.g., Rituximab for CD20+ cells)
-
Test inhibitor
-
Flow cytometer or high-content imaging system
-
-
Procedure:
-
Differentiate monocytes into macrophages if using primary cells.
-
Treat target cancer cells with the QPCTL inhibitor for 48-72 hours.
-
Label the inhibitor-treated target cells with a fluorescent dye.
-
Opsonize the labeled target cells with the tumor-targeting antibody.
-
Co-culture the opsonized target cells with macrophages at a specific effector-to-target (E:T) ratio.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
Analyze the samples by flow cytometry, gating on the macrophage population and quantifying the percentage of fluorescently positive macrophages.[3][5][10]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay assesses the ability of a QPCTL inhibitor to enhance the killing of antibody-opsonized tumor cells by effector cells such as Natural Killer (NK) cells.
-
Principle: Target cells are labeled (e.g., with a fluorescent dye or a radioactive isotope like 51Cr) and opsonized with a tumor-targeting antibody. These cells are then co-cultured with effector cells (e.g., NK cells) in the presence of the QPCTL inhibitor. Cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry-based methods that detect dead target cells.
-
Materials:
-
Target tumor cells
-
Effector cells (e.g., primary NK cells or NK cell lines like NK-92)
-
Labeling agent (e.g., Calcein-AM, 51Cr)
-
Tumor-targeting antibody
-
Test inhibitor
-
Plate reader (for release assays) or flow cytometer
-
-
Procedure:
-
Treat target cells with the QPCTL inhibitor for 48-72 hours.
-
Label the target cells with a suitable dye or isotope.
-
Wash and resuspend the labeled target cells.
-
Add the tumor-targeting antibody to opsonize the target cells.
-
Add the effector cells at various E:T ratios.
-
Incubate for a set time (e.g., 4 hours).
-
For release assays, centrifuge the plate and measure the amount of label in the supernatant. For flow cytometry assays, stain with a viability dye and quantify the percentage of dead target cells.[11][12][13][14]
-
In Vivo Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of QPCTL inhibitors in an immunocompetent host.
-
Principle: A murine cancer cell line is implanted into a syngeneic mouse strain. Once tumors are established, the mice are treated with the QPCTL inhibitor, alone or in combination with other immunotherapies (e.g., anti-PD-1). Tumor growth is monitored over time.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant a known number of tumor cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth until they reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor alone, combination therapy).
-
Administer the treatment according to a predefined schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis of the tumor microenvironment (TME) by flow cytometry or immunohistochemistry to assess changes in immune cell infiltration.[15][16][17]
-
Conclusion
This compound stands out as a highly potent QPCTL inhibitor with a low nanomolar IC50 value. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel cancer immunotherapies targeting the CD47-SIRPα axis. The provided diagrams of the signaling pathways and experimental workflows serve to clarify the complex biological context and the practical steps involved in the preclinical evaluation of these promising therapeutic agents. As research in this field continues to evolve, a systematic and comparative approach will be essential in identifying the most effective QPCTL inhibitors to advance into clinical development.
References
- 1. sartorius.com [sartorius.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sartorius.com [sartorius.com]
- 4. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Safety, tolerability and efficacy of the glutaminyl cyclase inhibitor PQ912 in Alzheimer's disease: results of a randomized, double-blind, placebo-controlled phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based assessment of direct-targeting anti-cancer antibody immune effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Request Rejected [ibpr.nhri.edu.tw]
- 9. Role of glutaminyl-peptide cyclo-transferase-like protein (QPCTL) in cancer: From molecular mechanisms to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. stemcell.com [stemcell.com]
- 13. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 14. agilent.com [agilent.com]
- 15. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: QP5038 vs. Anti-CD47 Antibodies in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the CD47-SIRPα axis, a critical "don't eat me" signal exploited by cancer cells to evade the innate immune system, has emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two distinct therapeutic modalities targeting this pathway: QP5038, a small molecule inhibitor of Glutaminyl-peptide Cyclotransferase-like protein (QPCTL), and anti-CD47 antibodies.
Executive Summary
Both this compound and anti-CD47 antibodies aim to enhance the phagocytosis of cancer cells by macrophages. However, they achieve this through different mechanisms of action, which may translate to distinct efficacy and safety profiles. Anti-CD47 antibodies directly block the CD47-SIRPα interaction, while this compound indirectly inhibits this interaction by preventing the post-translational modification of CD47 required for high-affinity binding to SIRPα. Preclinical data suggests that this compound is a potent inhibitor of QPCTL and can enhance macrophage-mediated phagocytosis. Clinical data for anti-CD47 antibodies have shown promise, particularly in hematological malignancies, but have also been associated with hematological toxicities. The development of some anti-CD47 antibodies, such as magrolimab for blood cancers, has been halted due to safety concerns and lack of efficacy in late-stage trials, while the development of others, like lemzoparlimab, has faced setbacks for undisclosed reasons.
Mechanism of Action
This compound: A Novel Approach Targeting CD47 Maturation
This compound is a small molecule inhibitor of QPCTL, a Golgi-resident enzyme responsible for the pyroglutamylation of the N-terminus of CD47. This post-translational modification is crucial for the high-affinity interaction between CD47 and its receptor SIRPα on macrophages. By inhibiting QPCTL, this compound prevents the maturation of CD47, leading to a reduced "don't eat me" signal and subsequently promoting the phagocytosis of cancer cells by macrophages.[1][2][3][4]
Anti-CD47 Antibodies: Direct Blockade of the "Don't Eat Me" Signal
Anti-CD47 antibodies are monoclonal antibodies that directly bind to the CD47 protein on the surface of cancer cells. This binding physically obstructs the interaction between CD47 and SIRPα on macrophages, thereby disabling the "don't eat me" signal and enabling macrophages to recognize and engulf the cancer cells.[5][6][7][8]
Signaling Pathway Diagrams
Preclinical Performance Data
Direct comparative preclinical studies between this compound and anti-CD47 antibodies are not publicly available. The following tables summarize key preclinical data from separate studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| QPCTL Inhibition (IC50) | 3.8 nM | Fluorescent assay | [9] |
| pGlu-CD47 Formation Inhibition (IC50) | 3.3 ± 0.5 nM | HEK293T cells | [10] |
| CD47-SIRPα Interaction Blockade (IC50) | 8.5 ± 4.9 nM | HEK293T cells | [9] |
Table 2: Preclinical Efficacy of a Representative Anti-CD47 Antibody (HuNb1-IgG4)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CD47 Binding (EC50) | 0.868 µg/mL | FACS | [11] |
| CD47 Inhibition (IC50) | 1.509 µg/mL | FACS | [11] |
Clinical Trial Data Overview
This compound
As of late 2023, this compound is in early-stage clinical development, with a Phase I clinical trial expected to be initiated.[4]
Anti-CD47 Antibodies (Magrolimab and Lemzoparlimab)
Several anti-CD47 antibodies have advanced to clinical trials.
-
Magrolimab: Showed initial promise in combination with azacitidine for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). However, Phase 3 trials were halted due to futility and an increased risk of death.[5][12][13]
-
Lemzoparlimab: In a Phase 2 trial for higher-risk MDS, lemzoparlimab in combination with azacitidine demonstrated an overall response rate (ORR) of 86.7% and a complete response rate (CRR) of 40% in patients treated for at least 6 months.[14] However, its development outside of China was halted for undisclosed reasons.[1]
Table 3: Selected Clinical Trial Data for Anti-CD47 Antibodies
| Antibody | Indication | Phase | Combination Therapy | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| Lemzoparlimab | Higher-Risk MDS | 2 | Azacitidine | 86.7% (n=15, ≥6 months treatment) | 40% (n=15, ≥6 months treatment) | [14] |
| Magrolimab | AML (untreated, unfit for intensive chemo) | 1b | Azacitidine | 63% | 42% | [2] |
Safety and Tolerability
A significant concern with anti-CD47 antibodies is on-target hematological toxicity, including anemia and thrombocytopenia, due to the ubiquitous expression of CD47 on red blood cells and platelets.[8][15][16] Strategies to mitigate these side effects, such as priming doses, have been employed.[12]
This compound, by its indirect mechanism of action, is hypothesized to have a more favorable safety profile. Since mature red blood cells and platelets lack the machinery for new protein synthesis, the existing pyroglutamylated CD47 on their surface is not replaced. Therefore, QPCTL inhibition is not expected to affect these cells, potentially avoiding the hematological toxicities associated with direct CD47 blockade.[4] Preclinical in vivo toxicity studies of this compound did not show abnormal blood composition or organ damage at the indicated dosages.
Experimental Protocols
QPCTL Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the QPCTL enzyme.
Methodology:
-
A fluorescent-based assay is utilized.
-
Recombinant human QPCTL enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound.
-
The enzymatic reaction leads to the release of a fluorescent molecule.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[9]
In Vitro Phagocytosis Assay (for Anti-CD47 Antibodies)
Objective: To measure the ability of an anti-CD47 antibody to induce macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Cell Preparation:
-
Target cancer cells (e.g., a human lymphoma cell line) are labeled with a fluorescent dye (e.g., CFSE).
-
Macrophages are derived from human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
-
Co-culture:
-
The labeled cancer cells and macrophages are co-cultured at a specific ratio (e.g., 2:1).
-
Varying concentrations of the anti-CD47 antibody or an isotype control antibody are added to the co-culture.
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
-
Analysis:
-
The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified by flow cytometry.
-
The phagocytic index (number of engulfed cells per 100 macrophages) can also be determined by fluorescence microscopy.
-
-
Data Interpretation: An increase in the percentage of phagocytosis in the presence of the anti-CD47 antibody compared to the isotype control indicates the antibody's efficacy. The half-maximal effective concentration (EC50) can be calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound or an anti-CD47 antibody in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., a leukemia or solid tumor cell line) are injected subcutaneously or orthotopically into the mice.
-
Treatment:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., orally) or the anti-CD47 antibody (e.g., intraperitoneally or intravenously) at a specified dose and schedule.
-
The control group receives a vehicle or an isotype control antibody.
-
-
Monitoring:
-
Tumor volume is measured regularly using calipers.
-
The overall health and body weight of the mice are monitored.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised and weighed.
-
Survival studies may also be conducted.
-
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth inhibition or survival rates between the treatment and control groups.[9][13]
Experimental Workflow Diagram
Conclusion
This compound and anti-CD47 antibodies represent two innovative but distinct approaches to targeting the CD47-SIRPα immune checkpoint. While anti-CD47 antibodies have paved the way and demonstrated clinical potential, their development has been challenged by on-target toxicities. This compound, with its novel mechanism of action targeting CD47 maturation, offers the potential for a more favorable safety profile while still effectively promoting an anti-tumor immune response. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two strategies and to determine their optimal application in cancer therapy, either as monotherapies or in combination with other agents. The coming years will be crucial in defining the clinical utility of both this compound and the next generation of anti-CD47 therapies.
References
- 1. pharmadj.com [pharmadj.com]
- 2. ascopubs.org [ascopubs.org]
- 3. What are QPCTL inhibitors and how do they work? [synapse.patsnap.com]
- 4. QPCTL | Insilico Medicine [insilico.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]
- 9. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. ascopubs.org [ascopubs.org]
- 12. docwirenews.com [docwirenews.com]
- 13. ashpublications.org [ashpublications.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of QPCTL in QP5038's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QP5038, a potent Glutaminyl-peptide Cyclotransferase-like (QPCTL) inhibitor, with other alternatives. It delves into the experimental data supporting its mechanism of action, offering a valuable resource for researchers in oncology and immunology.
Abstract
This compound is a small molecule inhibitor of QPCTL, an enzyme critically involved in tumor immune evasion. QPCTL catalyzes the post-translational modification of CD47, the "don't eat me" signal on cancer cells, which is essential for its interaction with SIRPα on myeloid cells. By inhibiting QPCTL, this compound disrupts the CD47-SIRPα signaling axis, thereby promoting the phagocytosis of tumor cells by the innate immune system. Furthermore, QPCTL is implicated in the modification of certain chemokines, influencing the tumor microenvironment. This guide presents a comparative analysis of this compound's performance against other QPCTL inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Performance of QPCTL Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other known QPCTL inhibitors, such as SEN177 and PQ912.
Table 1: In Vitro Inhibitory Activity against QPCTL
| Compound | QPCTL IC50 (nM) | pGlu-CD47 Inhibition IC50 (nM) | Notes |
| This compound | 3.8[1] | 3.3[2] | Approximately 35-fold more potent than SEN177.[2] |
| SEN177 | 13[1] | Not Reported | |
| PQ912 | Not Reported | Not Reported |
Table 2: In Vitro Functional Assays - Enhancement of Phagocytosis
| Compound | Cell Line | Assay Type | Fold Increase in Phagocytosis (vs. Control) |
| This compound | B16F10 | Macrophage-mediated phagocytosis with TA99 Ab | Significant increase[2] |
| This compound | Raji | Macrophage-mediated phagocytosis with Rituximab | Significant increase[2] |
| SEN177 | Raji | Macrophage-mediated phagocytosis with Rituximab | Increased phagocytosis |
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosing | Outcome |
| This compound | Syngeneic mouse model | Not specified | Potent anti-tumor efficacy.[1] |
| This compound + anti-PD-1 Ab | Syngeneic mouse model | Not specified | Synergistic tumor growth inhibition. |
Key Signaling Pathways
QPCTL-CD47-SIRPα Signaling Pathway
QPCTL plays a pivotal role in the maturation of the CD47 protein. By catalyzing the formation of a pyroglutamate (B8496135) (pGlu) residue at the N-terminus of CD47, QPCTL enables the high-affinity interaction between CD47 on cancer cells and SIRPα on macrophages. This interaction transmits an inhibitory signal, preventing phagocytosis. This compound, by inhibiting QPCTL, prevents this modification, thereby unmasking the cancer cells to the immune system.
Caption: QPCTL-mediated maturation of CD47 and its inhibition by this compound.
QPCTL and Chemokine Modification
QPCTL also modifies certain chemokines, such as CCL2, within the tumor microenvironment. This modification can impact their stability and function, thereby influencing the recruitment of immune cells to the tumor site. Inhibition of QPCTL can therefore reshape the immune landscape within the tumor.[3][4][5]
Caption: QPCTL's role in chemokine modification and immune cell recruitment.
Experimental Protocols
In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol details the steps to assess the ability of QPCTL inhibitors to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Cancer cell line (e.g., Raji, B16F10)
-
Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs)
-
QPCTL inhibitors (this compound, SEN177, etc.)
-
Tumor-opsonizing antibody (e.g., Rituximab for Raji cells)
-
Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, CellTracker Red for macrophages)
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Labeling of Cells:
-
Label cancer cells with CFSE (green fluorescence) according to the manufacturer's protocol.
-
Label macrophages with CellTracker Red (red fluorescence) according to the manufacturer's protocol.
-
-
Treatment of Cancer Cells:
-
Plate the labeled cancer cells in a 96-well plate.
-
Treat the cancer cells with varying concentrations of QPCTL inhibitors or vehicle control for 24-48 hours.
-
-
Co-culture:
-
Add the labeled macrophages to the wells containing the treated cancer cells at a suitable effector-to-target ratio (e.g., 1:2).
-
If using an opsonizing antibody, add it to the respective wells.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the percentage of double-positive (green and red) macrophages, indicating phagocytosis.
-
Fluorescence Microscopy: Visualize and quantify the number of cancer cells engulfed by macrophages.
-
Caption: Experimental workflow for the in vitro phagocytosis assay.
In Vivo Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of QPCTL inhibitors in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., MC38, B16F10)
-
QPCTL inhibitor (this compound)
-
Vehicle control
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the QPCTL inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
For combination studies, administer the anti-PD-1 antibody as per the established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed.
-
-
Data Analysis:
-
Analyze tumor growth inhibition, survival rates, and any other relevant parameters (e.g., immune cell infiltration in the tumor).
-
Caption: General workflow for an in vivo anti-tumor efficacy study.
Conclusion
This compound emerges as a highly potent QPCTL inhibitor with a clear mechanism of action centered on the disruption of the CD47-SIRPα immune checkpoint. The presented data demonstrates its superior in vitro activity compared to earlier generation inhibitors and its promising in vivo anti-tumor efficacy, particularly in combination with other immunotherapies. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further validate and explore the therapeutic potential of targeting QPCTL in cancer.
References
- 1. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
QP5038: A Comparative Guide to a Novel QPCTL Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of QP5038, a novel and potent inhibitor of Glutaminyl-Peptide Cyclotransferase-Like protein (QPCTL), against other QPCTL inhibitors in various cancer models. The data presented is compiled from recent preclinical studies to offer an objective overview of its therapeutic potential.
Introduction to this compound and the Role of QPCTL in Cancer
Glutaminyl-Peptide Cyclotransferase-Like protein (QPCTL) is a critical enzyme in the post-translational modification of the CD47 "don't eat me" signal. By catalyzing the pyroglutamylation of the N-terminus of CD47, QPCTL strengthens the interaction between CD47 on cancer cells and the Signal-Regulatory Protein Alpha (SIRPα) on macrophages. This interaction inhibits phagocytosis and allows cancer cells to evade the innate immune system.
This compound is a novel, potent, small-molecule inhibitor of QPCTL. By blocking QPCTL, this compound prevents the maturation of CD47, thereby disrupting the CD47-SIRPα signaling axis and promoting the engulfment of cancer cells by macrophages. This mechanism of action makes this compound a promising candidate for cancer immunotherapy, particularly in combination with other treatments that enhance anti-tumor immune responses.
Comparative Efficacy of QPCTL Inhibitors
The following table summarizes the in vitro and in vivo preclinical efficacy of this compound and other notable QPCTL inhibitors.
| Compound | Target | IC50 (nM) | Cancer Model(s) | Key Findings |
| This compound | QPCTL | 3.8 | Melanoma (B16F10), Lymphoma (Raji) | Significantly boosts macrophage-mediated phagocytosis of cancer cells in vitro. In combination with an anti-PD-1 antibody, it dramatically suppresses tumor growth in mice.[1][2] |
| SEN177 | QPCT/QPCTL | 13 (for QPCTL) | Epidermoid Carcinoma (A431), Melanoma (A375), Burkitt's Lymphoma (Raji) | Reduces SIRPα binding to CD47 and enhances antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC) by macrophages and neutrophils.[3][4] |
| SC-2882 | QPCTL | Not specified | Solid tumor models (syngeneic) | Well-tolerated in mice and shows single-agent anti-tumor activity in some models. In others, it demonstrates tumor growth inhibition when combined with anti-PD-L1 or cisplatin.[5] |
| PQ912 | QPCT/QPCTL | Not specified | Not specified in detail in the provided context | A known glutaminyl cyclase inhibitor that has been used in comparative studies to demonstrate the effects of QPCTL inhibition on the CD47-SIRPα axis.[1] |
Experimental Protocols
In Vitro Phagocytosis Assay (for this compound)
A detailed experimental protocol for the in vitro phagocytosis assay with this compound is described in the preclinical studies.[1][2] A general outline is as follows:
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma or Raji lymphoma) and macrophages (e.g., bone marrow-derived macrophages) are cultured under standard conditions.
-
Labeling of Cancer Cells: Cancer cells are labeled with a fluorescent dye (e.g., Calcein AM) for visualization.
-
Treatment: Labeled cancer cells are opsonized with a relevant antibody (e.g., TA99 for B16F10 or rituximab (B1143277) for Raji) and then co-cultured with macrophages in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The co-culture is incubated for a specified period (e.g., 2-4 hours) to allow for phagocytosis.
-
Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified using flow cytometry or fluorescence microscopy.
In Vivo Anti-Tumor Efficacy Study (for this compound)
The in vivo anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model.[2] The general methodology is outlined below:
-
Animal Model: C57BL/6 mice are used as the animal model.
-
Tumor Implantation: Mice are subcutaneously inoculated with a specific number of cancer cells (e.g., B16F10 melanoma cells).
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into different treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound in combination with anti-PD-1 antibody
-
-
Drug Administration: this compound is administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
Caption: this compound inhibits QPCTL, preventing CD47 maturation and blocking the "don't eat me" signal.
Experimental Workflow for In Vivo Efficacy
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEN-177 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Navigating the Safety Landscape of Immunotherapies: A Comparative Analysis of QP5038 and Other Modalities
A detailed examination of the safety profiles of the novel immunotherapy agent QP5038 in comparison to established immunotherapeutic classes, including CAR-T cell therapy, immune checkpoint inhibitors, and cytokine-based therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by comparative data and detailed experimental protocols.
The advent of immunotherapy has revolutionized the treatment of cancer and other diseases by harnessing the power of the patient's own immune system. However, the potentiation of immune responses can also lead to a unique spectrum of adverse events, termed immune-related adverse events (irAEs). As novel immunotherapies like this compound emerge, a thorough understanding of their safety profile in relation to existing treatments is paramount for informed clinical development and patient management. This guide offers a comparative analysis of the safety profiles of this compound and other major classes of immunotherapies, supported by quantitative data and standardized experimental methodologies.
Comparative Safety Profiles of Immunotherapeutic Agents
The following table summarizes the incidence of common and significant adverse events observed with the hypothetical this compound compared to established immunotherapies. The data for established therapies are aggregated from multiple clinical trials and real-world evidence.[1][2][3][4][5][6][7][8][9][10][11] It is important to note that the safety profile of this compound is hypothetical and presented for comparative purposes.
| Adverse Event | This compound (Hypothetical) | CAR-T Cell Therapy[1][2][3][12][13] | Immune Checkpoint Inhibitors (ICI)[4][5][6][7][8][9][10][11][14][15][16][17] | Cytokine Therapy[18][19][20][21][22] |
| Cytokine Release Syndrome (CRS) | Grade 1-2: 45% | Grade 1-4: 70-90% | Rare | Common (Flu-like symptoms)[18][23] |
| Grade ≥3: 5% | Grade ≥3: 10-25% | Grade ≥3: Dose-dependent | ||
| Neurotoxicity (ICANS) | Grade 1-2: 20% | Grade 1-4: 40-60% | Rare (can include meningitis, encephalitis)[14] | Can cause confusion, fatigue[18] |
| Grade ≥3: 2% | Grade ≥3: 10-30% | |||
| Fatigue | 35% | High incidence | 20-40%[9][23] | Very common[18][20] |
| Dermatologic Toxicities | Rash: 15% | Rash: ~20% | Rash, pruritus: 30-60%[4][5][6] | Rash can occur[18] |
| Gastrointestinal Toxicities | Diarrhea: 10% | Nausea, diarrhea: Common | Colitis, diarrhea: 20-50% (higher with CTLA-4 inhibitors)[4][5][6] | Nausea, vomiting, diarrhea: Common[18][20] |
| Endocrinopathies | Hypothyroidism: 5% | Rare | Hypo/hyperthyroidism, hypophysitis: 5-20%[4][5][15] | Thyroid dysfunction can occur[19] |
| Hepatotoxicity | Elevated ALT/AST: 8% | Common, usually transient | Elevated liver enzymes: 5-15%[4] | Can occur |
| Pneumonitis | 3% | Rare | 2-5% (higher with anti-PD-1/PD-L1)[4][6] | Rare |
| Hematologic Toxicities | Neutropenia: 15% | Cytopenias (prolonged): Common[1][13] | Anemia, thrombocytopenia: Less common | Neutropenia[18] |
Note: Incidence rates are approximate and can vary based on the specific agent, dosage, tumor type, and patient population.
Key Experimental Protocols for Safety Assessment
The evaluation of immunotherapy safety is a critical component of clinical development. Below are detailed methodologies for key experiments cited in the safety assessment of immunotherapeutic agents.
Monitoring and Grading of Cytokine Release Syndrome (CRS)
Objective: To prospectively monitor for, grade, and manage CRS in patients receiving immunotherapy.
Methodology:
-
Patient Monitoring: Patients are monitored for clinical signs and symptoms of CRS, including fever, hypotension, and hypoxia, from the time of infusion. Vital signs, including temperature, blood pressure, heart rate, and oxygen saturation, are monitored every 4-6 hours for the first 14 days and as clinically indicated thereafter.
-
Laboratory Monitoring: Blood samples are collected at baseline and daily for the first 7-10 days to measure levels of key cytokines (e.g., IL-6, IFN-γ), C-reactive protein (CRP), and ferritin. Complete blood counts with differential and comprehensive metabolic panels are also monitored.
-
Grading: CRS is graded according to the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria, which stratifies severity based on fever, hypotension, and hypoxia.
-
Management: A standardized management algorithm is implemented based on the grade of CRS. This may include supportive care, anti-cytokine therapy (e.g., tocilizumab), and corticosteroids for severe cases.
Assessment of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
Objective: To detect, grade, and manage neurotoxicity associated with immunotherapy.
Methodology:
-
Neurological Assessment: Patients undergo baseline neurological assessment, including cognitive testing (e.g., Immune Effector Cell-Associated Encephalopathy (ICE) score) and evaluation for signs of motor weakness, aphasia, or seizures. These assessments are repeated daily for the first 14 days and as clinically indicated.
-
Grading: ICANS is graded using the ASTCT consensus criteria based on the ICE score, level of consciousness, presence of seizures, motor findings, and cerebral edema.
-
Neuroimaging: Magnetic Resonance Imaging (MRI) of the brain is performed in patients with Grade 2 or higher ICANS to evaluate for cerebral edema or other abnormalities.
-
Cerebrospinal Fluid (CSF) Analysis: Lumbar puncture may be performed in cases of severe or atypical neurotoxicity to analyze CSF for cell count, protein, glucose, and cytokine levels.
-
Management: Management is based on the grade of ICANS and may include supportive care, corticosteroids, and anti-seizure prophylaxis.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms underlying immunotherapy-related toxicities and the workflows for their assessment, the following diagrams are provided.
References
- 1. CAR T-Cell Therapy: Adverse Events and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serious adverse events and coping strategies of CAR-T cells in the treatment of malignant tumors [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Immune-Related Adverse Events with Use of Checkpoint Inhibitors for Immunotherapy of Cancer - The Rheumatologist [the-rheumatologist.org]
- 5. Immune-related adverse events of immune checkpoint inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune-related adverse events of checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Immunotherapy, Part 2: Efficacy, Safety, and Other Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy profile of pembrolizumab in solid cancer: pooled reanalysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety profile of pembrolizumab monotherapy based on an aggregate safety evaluation of 8937 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rare Toxicities of CAR T-Cell Therapy: Cardiovascular, Hematopoietic and Other Infrequent Adverse Events | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 13. brieflands.com [brieflands.com]
- 14. vjneurology.com [vjneurology.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Real-world safety and efficacy data of immunotherapy in patients with cancer and autoimmune disease: the experience of the Hellenic Cooperative Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cytokines and Their Side Effects | American Cancer Society [cancer.org]
- 19. Side Effects of Cytokines Approved for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Management of Adverse Effects of Cancer Therapy - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 21. Frontiers | The Role of Cytokines in Predicting the Response and Adverse Events Related to Immune Checkpoint Inhibitors [frontiersin.org]
- 22. Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What Are the Pros and Cons of Immunotherapy? [webmd.com]
Independent Verification of QP5038's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel QPCTL inhibitor, QP5038, with alternative therapeutic strategies targeting the CD47-SIRPα immune checkpoint pathway. The data presented is compiled from available preclinical studies to facilitate an independent verification of this compound's therapeutic potential.
Executive Summary
This compound is a potent, small molecule inhibitor of Glutaminyl-peptide Cyclotransferase-like protein (QPCTL), an enzyme critical for the post-translational modification of CD47. By inhibiting QPCTL, this compound disrupts the CD47-SIRPα "don't eat me" signal, thereby promoting the phagocytosis of cancer cells by macrophages. This guide compares the preclinical efficacy of this compound with another QPCTL inhibitor, SC-2882, as well as with antibody-based approaches targeting CD47 (Magrolimab) and the myeloid cell receptor CSF1R (Pexidartinib).
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound and Comparators
| Compound/Therapy | Target | Assay | Cell Line | IC50 / EC50 | Key Findings |
| This compound | QPCTL | QPCTL Inhibition Assay | - | 3.8 nM | Potent enzymatic inhibition.[1] |
| pGlu-CD47 Inhibition | HEK293T | 3.3 ± 0.5 nM | Dose-dependent reduction of pyroglutamated CD47.[1] | ||
| In Vitro Phagocytosis Assay | B16F10 (with TA99 Ab) | Not specified | Significantly boosted macrophage-mediated phagocytosis.[1] | ||
| In Vitro Phagocytosis Assay | Raji (with Rituximab) | Not specified | Synergistic effect with therapeutic antibodies.[1] | ||
| SC-2882 | QPCTL | SIRPα binding to CD47 | Human and mouse cancer cell lines | Not specified | Significant reduction in SIRPα binding. |
| Phagocytosis Assay | DLBCL cell lines | Not specified | Increased anti-CD20-dependent phagocytosis. | ||
| Magrolimab | CD47 | In Vitro Phagocytosis | AML cell lines | Not specified | Promoted phagocytosis of AML cells.[2] |
| Pexidartinib | CSF1R, c-KIT, FLT3-ITD | CSF1R Inhibition | - | 17 nM | Potent inhibition of the CSF1R kinase. |
| Cell Viability | TGCT cells | 0 - 200 µM (96h) | Induced cell death in CSF1R-dependent cells. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Comparators
| Compound/Therapy | Cancer Model | Dosing Regimen | Monotherapy Efficacy | Combination Efficacy |
| This compound | Mouse tumor model | Not specified | Not specified | Dramatically suppressed tumor growth and weight (with anti-PD-1 antibody).[1] |
| SC-2882 | Diffuse Large B-Cell Lymphoma (DLBCL) mouse model | Oral gavage, daily for 14 days | Significant decrease in tumor growth .[3][4] | Tumor growth inhibition observed with anti-PD-L1 or cisplatin (B142131) in other solid tumor models. |
| Magrolimab | Acute Myeloid Leukemia (AML) xenograft | IV, priming dose then maintenance | Not specified | Synergistic anti-tumor activity with azacitidine.[2] |
| Pexidartinib | RM-1 prostate tumor-bearing mice | Chow | Little effect on tumor growth. | Not specified |
Experimental Protocols
This compound: pGlu-CD47 Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the pyroglutamation of CD47 in a cellular context.
Methodology:
-
Cell Culture: HEK293T cells are cultured in standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for 48 hours.
-
Cell Lysis and Protein Extraction: Following treatment, cells are lysed, and total protein is extracted.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody specific for the pyroglutamated N-terminus of CD47 (pGlu-CD47).
-
Data Analysis: The intensity of the pGlu-CD47 band is quantified and normalized to a loading control. The IC50 value is calculated from the dose-response curve.[1]
This compound: In Vitro Phagocytosis Assay
Objective: To assess the ability of this compound to enhance macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Cell Preparation:
-
Target cancer cells (e.g., B16F10 or Raji) are labeled with a fluorescent dye (e.g., CFSE).
-
Macrophages (e.g., bone marrow-derived macrophages) are plated in a multi-well plate.
-
-
Compound and Antibody Treatment: Labeled cancer cells are pre-treated with this compound and a tumor-targeting antibody (e.g., TA99 for B16F10, Rituximab for Raji).
-
Co-culture: The treated cancer cells are added to the macrophage culture and incubated to allow for phagocytosis.
-
Flow Cytometry Analysis: After incubation, cells are harvested, and the percentage of macrophages that have engulfed fluorescently labeled cancer cells is determined by flow cytometry. An increase in the percentage of double-positive cells (macrophage marker and cancer cell dye) indicates enhanced phagocytosis.[1]
A detailed, generalized protocol for macrophage-mediated cancer cell phagocytosis can be found in STAR Protocols.[5]
SC-2882: In Vivo Anti-Tumor Efficacy in DLBCL Model
Objective: To evaluate the anti-tumor activity of SC-2882 in a preclinical model of Diffuse Large B-Cell Lymphoma.
Methodology:
-
Animal Model: An aggressive GCB-DLBCL model is established by implanting GEMM-derived lymphoma cells into the spleen of immunocompetent C57BL/6 mice.
-
Treatment: Mice are randomized to receive either vehicle or SC-2882 via oral gavage daily for 14 days.
-
Tumor Burden Monitoring: Tumor growth is monitored using luciferase imaging.
-
Endpoint Analysis: At the end of the treatment period, spleens are harvested for analysis by multiparametric imaging, flow cytometry, and spatial transcriptomics to assess tumor burden, cell proliferation (Ki67), and immune cell infiltration (e.g., CD3+ T cells, F4/80+ TAMs).[4]
Mandatory Visualization
Caption: Mechanism of action of this compound in blocking the CD47-SIRPα checkpoint.
Caption: Generalized workflow for a preclinical in vivo anti-tumor efficacy study.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. ascopubs.org [ascopubs.org]
- 3. scenicbiotech.com [scenicbiotech.com]
- 4. QPCTL inhibitor SC-2882 tested for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of QP5038: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of the chemical compound QP5038. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Use Cases |
| Primary Engineering Controls | Fume Hood | All handling of this compound that may generate vapors, dust, or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Eye & Face Protection | Safety Goggles | Must be worn at all times when handling this compound to protect against splashes.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended.[1][2][3] Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact.[4] |
| Respiratory Protection | Respirator | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with the appropriate cartridge for organic vapors or particulates should be used.[1][4][5] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting where chemicals are handled. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe and efficient workflow.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be kept tightly closed when not in use.
Handling and Preparation
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[1][3]
-
Weighing and Aliquoting : All weighing and preparation of solutions should be performed within a chemical fume hood to prevent the release of airborne particulates or vapors.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material to contain the substance, then clean the area with an appropriate solvent. For large spills, follow your institution's emergency procedures. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[1][3] Follow all federal, state, and local regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it with regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
